Pyrazolopyrimidine 2
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H18N6O3S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-N-[(E)-(4-methylsulfonylphenyl)methylideneamino]pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C20H18N6O3S/c1-29-16-5-3-4-15(10-16)26-20-18(12-24-26)19(21-13-22-20)25-23-11-14-6-8-17(9-7-14)30(2,27)28/h3-13H,1-2H3,(H,21,22,25)/b23-11+ |
InChI Key |
WKJFLAJZSWRICW-FOKLQQMPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)N2C3=NC=NC(=C3C=N2)N/N=C/C4=CC=C(C=C4)S(=O)(=O)C |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=NC=NC(=C3C=N2)NN=CC4=CC=C(C=C4)S(=O)(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for Pyrazolopyrimidine Derivatives
Classical and Modern Synthetic Routes to Pyrazolopyrimidine Scaffolds
The construction of the pyrazolopyrimidine core can be broadly achieved by forming the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) or by generating the pyrazole moiety on a pyrimidine ring. mdpi.com The most common and widely utilized strategy involves the reaction of 3-amino- or 5-aminopyrazole precursors with various 1,3-bielectrophilic compounds. mdpi.com These classical routes often involve cyclocondensation reactions. Modern approaches have focused on improving efficiency, selectivity, and sustainability through techniques like microwave-assisted synthesis and multi-component reactions. ajrconline.orgacademie-sciences.fr
Cyclization Reactions
Cyclization reactions are fundamental to the synthesis of the pyrazolopyrimidine scaffold. A prevalent method involves the cyclocondensation of aminopyrazoles with β-dicarbonyl compounds. nanobioletters.comrsc.org For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyls like 2-acetylcyclopentanone (B155173) or 2-ethoxycarbonylcyclopentanone leads to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines. rsc.org
Another key cyclization strategy involves an N-N bond-forming reaction. An efficient one-pot synthesis of N-aryl[3,4-d]pyrazolopyrimidines has been described starting from a dichloropyrimidine aldehyde. nih.govacs.org The key step is the cyclization of an oxime derivative, formed from hydroxylamine-O-sulfonic acid, to create the N-N bond of the pyrazole ring within the fused system. nih.govacs.org This approach avoids the often harsh conditions and handling issues associated with using hydrazine (B178648) derivatives. acs.org
Palladium-catalyzed coupling followed by iodocyclization is another modern cyclization technique used to construct pyranones fused with a pyrazolopyrimidine moiety. rsc.org This strategy allows for the regioselective construction of the pyranone ring onto the pyrazolopyrimidine scaffold. rsc.org
Condensation Reactions
Condensation reactions are a cornerstone of pyrazolopyrimidine synthesis. The reaction of 5-aminopyrazoles with various reagents is a common route. For example, condensation of 5-aminopyrazole derivatives with benzylideneketo esters is a known method for preparing pyrazolopyrimidine derivatives. researchgate.net Similarly, reacting aminopyrazoles with ketene (B1206846) dithioacetals can yield 7-methylthiopyrazolo[1,5-a]pyrimidines. researchgate.net
A widely used approach is the condensation of aminopyrazoles with β-diketones in a suitable solvent, often under acidic conditions. nanobioletters.combeilstein-journals.org For example, 5-aminopyrazole-4/3-ethylcarboxylates react with trifluoromethyl-β-diketones in acetic acid to yield 7-trifluoromethylpyrazolo[1,5-a]pyrimidine carboxylates. beilstein-journals.org The Friedländer condensation has also been employed, where 5-formylpyrazolo[3,4-b]pyridines react with active methylene (B1212753) reagents in the presence of a base like potassium hydroxide (B78521) to produce pyrido-fused derivatives. mdpi.com
The following table summarizes various condensation reactions for the synthesis of pyrazolopyrimidines:
| Starting Materials | Reagents | Product Type | Reference |
| 3-Aminopyrazole and arylenaminones | Acetic acid (reflux) | 5-Unsubstituted-7-arylpyrazolo[1,5-a]pyrimidines | researchgate.net |
| 5-Aminopyrazole and benzylideneketo esters | Not specified | Pyrazolopyrimidine derivatives | researchgate.net |
| Aminopyrazole and ketene dithioacetals | Not specified | 7-Methylthiopyrazolo[1,5-a]pyrimidines | researchgate.net |
| 5-Aminopyrazole-4/3-ethylcarboxylates and trifluoromethyl-β-diketones | Acetic acid | 7-Trifluoromethylpyrazolo[1,5-a]pyrimidine carboxylates | beilstein-journals.org |
| 5-Amino-1-Phenyl Pyrazole-4-Carboxamide and Ethyl formate | Sodium ethoxide | Heterofused Pyrazolopyrimidines | ajrconline.org |
Multi-component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a final product, incorporating most of the atoms from the starting materials. academie-sciences.frresearchgate.net This approach offers significant advantages, including simplicity, high atom economy, and the ability to generate diverse molecular libraries. researchgate.net
One example is the one-pot, domino three-component condensation reaction of an aldehyde, 3(5)-amino-5(3)-methylpyrazole, and malononitrile (B47326) in refluxing ethanol (B145695) without a catalyst to produce 2-alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles in high yields. academie-sciences.fr Another reported MCR involves the reaction of 5-aminopyrazole, isatin, and cyclic β-diketones in aqueous ethanol with a p-toluenesulfonic acid catalyst to yield pyrazolo[3,4-b]pyridine-spiroindolinone derivatives with high regioselectivity. beilstein-journals.org
Furthermore, a novel three-component synthesis involves the condensation of 4-(thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamine with triethyl orthoformate and carbonyl compounds or nitriles containing an activated methylene group to give substituted pyrazolo[1,5-a]pyrimidines. researchgate.net An unusual four-component reaction of aminoazoles, aromatic aldehydes, and pyruvic acid or its esters has also been developed, leading to 7-azolylaminotetrahydroazolo[1,5-a]pyrimidines. beilstein-journals.org
The table below highlights examples of multi-component reactions for pyrazolopyrimidine synthesis.
| Components | Catalyst/Conditions | Product | Reference |
| Aldehyde, 3(5)-amino-5(3)-methylpyrazole, malononitrile | Ethanol, reflux, catalyst-free | 2-Alkyl-7-amino-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles | academie-sciences.fr |
| 5-Aminopyrazole, isatin, cyclic β-diketones | p-Toluenesulfonic acid, aqueous ethanol | Pyrazolo[3,4-b]pyridine-spiroindolinone derivatives | beilstein-journals.org |
| 4-(Thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamine, triethyl orthoformate, active methylene compounds | Not specified | Substituted pyrazolo[1,5-a]pyrimidines | researchgate.net |
| Hydrazine hydrate, 2-(arylhydrazono)malononitrile, β-diketones | p-Toluenesulphonic acid, solvent-free | 3-Arylazopyrazolo[1,5-a]pyrimidines | ias.ac.in |
| 5-Aminopyrazole-4-carbonitrile, aromatic aldehydes, pyruvic acid | Acetic acid, ultrasonication | 3-Cyano-7-((4-cyano-1H-pyrazol-5-yl)amino)-5-aryl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxylic acids | beilstein-journals.org |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. ajrconline.orgbeilstein-journals.org The synthesis of pyrazolopyrimidines has significantly benefited from this technology.
Microwave assistance can also be crucial for achieving regioselectivity. For instance, the cyclization of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with various electrophiles can be modulated to selectively form pyrazolo[1,5-a]pyrimidines over other isomers. rsc.org A highly divergent synthetic route to 1,3,6-trisubstituted pyrazolopyrimidines features a microwave-assisted one-pot N1-alkylation/Suzuki–Miyaura reaction as the key step. acs.orgacs.org
Green Chemistry Approaches for Sustainable Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In pyrazolopyrimidine synthesis, this has led to the development of more environmentally benign protocols. researchgate.net These methods include the use of green solvents (like water or ethanol), solvent-free conditions, green catalysts, and energy-efficient techniques like ultrasound irradiation. researchgate.netresearchgate.net
Ultrasonic irradiation is one such green approach. A library of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been synthesized by reacting aminopyrazoles with alkynes in aqueous ethanol, assisted by KHSO4 under ultrasound. researchgate.netbme.hu This method avoids harsh reaction conditions and toxic solvents. bme.hu Solvent-free synthesis is another key green strategy. The reaction between 5-amino-1H-pyrazoles and 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione via fusion provides good to excellent yields of 2-(pyrazolo[1,5-a]pyrimidin-5-yl)benzoic acids with short reaction times. researchgate.net
The use of reusable catalysts like Mg-Al hydrotalcite in a high-pressure Q-Tube reactor has been shown to be an efficient, economical, and sustainable method for synthesizing fused azines through an aza-Michael addition. researchgate.netresearchgate.net This catalyst could be reused multiple times without significant loss of activity. researchgate.net
Regioselective Synthesis of Pyrazolopyrimidine Isomers
The reaction of unsymmetrically substituted aminopyrazoles with unsymmetrical 1,3-bielectrophiles can potentially lead to the formation of multiple regioisomers. Therefore, controlling the regioselectivity of the reaction is a critical aspect of pyrazolopyrimidine synthesis. beilstein-journals.org
The choice of reactants and reaction conditions plays a crucial role in directing the outcome. For example, the reaction of 3-substituted-5-amino-1H-pyrazoles with 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone results in the regioselective formation of specific cyclopentapyrazolo[1,5-a]pyrimidines, highlighting the influence of the β-dicarbonyl compound in controlling the reaction pathway. rsc.org
In the synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines, the condensation of 4-aryl-5-aminopyrazoles with trifluoromethyl-β-diketones proceeds regioselectively. beilstein-journals.org Similarly, a highly efficient and regioselective synthesis of 3-arylazopyrazolo[1,5-a]pyrimidines is achieved through a multicomponent reaction under solvent-free conditions, where the structure of the isolated product was confirmed to be a single regioisomer. ias.ac.in Microwave-assisted reactions have also been shown to be effective in modulating regioselectivity in the cyclization of aminopyrazole derivatives. rsc.org The synthesis of pyrazolo[3,4-b]pyridines can be achieved with a high degree of regioselectivity, avoiding the formation of the regioisomeric pyrazolo[1,5-a]pyrimidines, by using specific catalysts and reaction conditions in a three-component reaction. beilstein-journals.org
Functionalization and Derivatization Strategies of the Pyrazolopyrimidine Core
The modification of the pyrazolopyrimidine nucleus is a key strategy for the development of novel compounds with tailored properties. The introduction of various substituents at different positions of the fused ring system allows for extensive exploration of the chemical space. Two of the most effective and versatile methods for this purpose are palladium-catalyzed cross-coupling reactions and click chemistry applications. These techniques offer reliable and efficient pathways to form new carbon-carbon and carbon-heteroatom bonds, often with high regioselectivity and under mild conditions. researchgate.netdergipark.org.tr
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organometallic reagent with an organic halide or triflate. researchgate.net In the context of pyrazolopyrimidines, these methods are widely used to introduce aryl, alkyl, and alkynyl groups onto the heterocyclic core. More recently, direct C-H functionalization has emerged as an atom-economical alternative, bypassing the need for pre-functionalization of the pyrazolopyrimidine substrate. researchgate.net
Research has demonstrated the successful application of palladium catalysis for the regioselective C-H arylation of 1H-pyrazolo[3,4-d]pyrimidines. researchgate.net For instance, the direct arylation at the C-3 position of the 1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine scaffold has been achieved using various aryl iodides. researchgate.net This transformation is typically facilitated by a palladium(II) acetate (B1210297) catalyst in the presence of a ligand such as 1,10-phenanthroline (B135089) and a base. researchgate.net This approach provides a library of C-3 substituted pyrazolo[3,4-d]pyrimidines, which are of significant interest in drug discovery programs. researchgate.net
Another innovative approach is the palladium-catalyzed oxidative C–H/C–H cross-coupling, which directly connects two different C-H bonds. This has been successfully applied to pyrazolo[1,5-a]pyrimidines, coupling them with various five-membered heteroarenes like thiophenes, furans, and thiazoles. rsc.org The use of Pd(OAc)2 as a catalyst with an oxidant like AgOAc enables this transformation without requiring pre-activation with directing groups. rsc.org
The table below summarizes representative examples of palladium-catalyzed cross-coupling reactions on pyrazolopyrimidine cores.
| Reaction Type | Pyrazolopyrimidine Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| Direct C-H Arylation | 1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 4-Iodonitrobenzene | Pd(OAc)₂, 1,10-phenanthroline, Cs₂CO₃ | DMF, 140 °C | 85 | researchgate.net |
| Direct C-H Arylation | 1-Methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 4-Iodoanisole | Pd(OAc)₂, 1,10-phenanthroline, Cs₂CO₃ | DMF, 140 °C | 78 | researchgate.net |
| Oxidative C-H/C-H Coupling | Pyrazolo[1,5-a]pyrimidine (B1248293) | 2-Methylthiophene | Pd(OAc)₂, AgOAc | TFA | N/A | rsc.org |
| Oxidative C-H/C-H Coupling | Pyrazolo[1,5-a]pyrimidine | Furan | Pd(OAc)₂, AgOAc | TFA | N/A | rsc.org |
N/A: Not available in the provided search results.
"Click chemistry" refers to a class of reactions that are rapid, reliable, and high-yielding, and can be performed under mild, often aqueous, conditions. dergipark.org.trdovepress.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring to link two molecular fragments. dovepress.comsoton.ac.uk This methodology has been widely adopted in drug discovery and chemical biology for its efficiency and biocompatibility. dovepress.com
In the field of pyrazolopyrimidine chemistry, click reactions provide a powerful strategy for synthesizing complex molecules and conjugates. By functionalizing the pyrazolopyrimidine core with either a terminal alkyne or an azide (B81097) group, it can be readily "clicked" with a complementary fragment. This modular approach has been used to synthesize a variety of derivatives, including potential anticancer agents. dovepress.com
For example, researchers have synthesized series of 3-phenylpyrazolopyrimidine-1,2,3-triazole conjugates to serve as protein tyrosine kinase inhibitors. dovepress.com The core concept involves preparing an azide- or alkyne-bearing pyrazolopyrimidine and reacting it with a partner molecule containing the corresponding functional group. The resulting triazole linker is not just a passive spacer; it is metabolically stable and can participate in hydrogen bonding and dipole interactions, potentially enhancing the biological activity of the conjugate. dergipark.org.tr
The versatility of this approach allows for the linkage of pyrazolopyrimidines to a wide array of other molecules, including fluorophores for imaging, peptides, and other heterocyclic systems, to create multifunctional agents. soton.ac.uk
The table below provides an overview of the application of click chemistry for the derivatization of pyrazolopyrimidine scaffolds.
| Pyrazolopyrimidine Precursor | Coupling Partner | Reaction Type | Catalyst | Resulting Linkage | Application | Reference |
| Alkyne-functionalized Pyrazolopyrimidine | Azido-coumarin | CuAAC | Copper(I) salt | 1,4-Disubstituted 1,2,3-triazole | Electron transfer studies | soton.ac.uk |
| Azide-functionalized Pyrazolopyrimidine | Terminal alkyne-bearing fragment | CuAAC | Copper(I) salt | 1,4-Disubstituted 1,2,3-triazole | Protein tyrosine kinase inhibitors | dovepress.com |
| Pyrazolopyrimidine with terminal alkyne | 3'-Azido-thymidine (AZT) | CuAAC | Copper(I) salt | 1,4-Disubstituted 1,2,3-triazole | Synthesis of DNA-drug conjugates | soton.ac.uk |
Molecular Mechanisms of Action of Pyrazolopyrimidine Derivatives
Enzymatic Inhibition Pathways
Pyrazolopyrimidine derivatives are well-documented as potent inhibitors of a wide array of enzymes, particularly protein kinases, which are crucial for cellular regulation. nih.gov Disruption of kinase activity is a hallmark of many cancers, making these enzymes attractive therapeutic targets. nih.gov The pyrazolopyrimidine scaffold is adept at inhibiting specific kinases, thereby blocking cancer progression. nih.gov
Key enzymatic inhibition pathways include:
Kinase Inhibition : This is the most prominent mechanism. Derivatives have been developed to target multiple kinase families.
Janus Kinase (JAK) : A high-throughput screening identified the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold as a potent inhibitor of Jak2, a key enzyme in myeloproliferative neoplasms. acs.org
Receptor Tyrosine Kinases (RTKs) : These include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptors (PDGFRs). Several pyrazolo[1,5-a]pyrimidines act as multitargeted RTK inhibitors. researchgate.netrsc.orgmdpi.com For instance, certain derivatives show potent inhibition of VEGFR-2, a key player in angiogenesis. researchgate.netnih.gov
Non-receptor Tyrosine Kinases : This class includes SRC family kinases (SFK), Bruton's tyrosine kinase (BTK), and ABL kinase. acs.org Pyrazolopyrimidine derivatives PP1 and PP2 are known to inhibit the kinase activity of the RET oncogene and c-src. bioscientifica.com
Cyclin-Dependent Kinases (CDKs) : The pyrazolo[3,4-d]pyrimidine structure is a frequently used scaffold for developing CDK inhibitors, such as those targeting CDK2, which are crucial for cell cycle regulation. rsc.org Novel derivatives have demonstrated significant inhibitory activity against CDK2/cyclin A2. rsc.orgnih.gov
Other Kinases : Inhibition has also been demonstrated against Protein Kinase D (PKD), PI3Kδ, IRAK4, and TRKA, highlighting the scaffold's versatility. acs.orgmdpi.complos.orgosti.gov
Topoisomerase Inhibition : Some phenylpyrazolo[3,4-d]pyrimidine analogs have been evaluated for their inhibitory effects on Topoisomerase-II (Top-II), an enzyme essential for managing DNA tangles during replication. mdpi.com
Dihydrofolate Reductase (DHFR) Inhibition : The structural similarity of pyrazolopyrimidines to antifolates suggests they may inhibit DHFR, disrupting the folate pathway necessary for nucleotide synthesis. nih.govacs.org
Table 1: Enzymatic Inhibition by Pyrazolopyrimidine Derivatives This is an interactive table. You can sort and filter the data.
| Compound/Derivative Class | Target Enzyme | IC50 Value | Source |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine deriv. 14 | CDK2 | 0.057 µM | rsc.org |
| Pyrazolo[3,4-d]pyrimidine deriv. 15 | CDK2 | 0.119 µM | rsc.org |
| Pyrazolo[3,4-d]pyrimidine deriv. 16 | EGFR | 0.034 µM | rsc.org |
| Pyrazolo[3,4-d]pyrimidine deriv. 4 | EGFR | 0.054 µM | rsc.org |
| Pyrazolopyrimidine deriv. 5i | EGFR/VGFR2 | 0.3 µM / 7.60 µM | mdpi.com |
| Pyrazolopyrimidine deriv. 49 | VEGFR-2 | Not specified | nih.gov |
| 1-NA-PP1 | Protein Kinase D (PKD) | ~100 nM | plos.orgsemanticscholar.org |
| Pyrazolo[1,5-a]pyrimidine deriv. 6r | CDK2 / TRKA | 0.20 µM / 0.97 µM | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine deriv. 6n | CDK2 / TRKA | 0.09 µM / 0.23 µM | mdpi.com |
| Pyrazolopyrimidine deriv. 31 | VEGFR-2 | 2.5 µM | researchgate.net |
Receptor Binding and Modulation
Beyond direct enzyme inhibition, pyrazolopyrimidine derivatives also function by binding to and modulating cellular receptors. This interaction can either activate or block receptor signaling, depending on the specific compound and receptor type.
Hydroxycarboxylic Acid Receptor 2 (HCAR2) : A number of 3,6,7-substituted pyrazolopyrimidines have been identified as positive allosteric modulators of HCAR2 (also known as GPR109A). researchgate.netacs.org These compounds can enhance the potency and efficacy of the receptor's endogenous ligands, such as 3-hydroxybutyrate. researchgate.netacs.org This modulation suggests therapeutic potential without the side effects associated with direct agonists. researchgate.net
GABAA Receptor : Certain pyrazolopyrimidine derivatives are structurally related to known GABAA receptor ligands like Indiplon (B1671879) and Ocinaplon. mdpi.com This structural similarity suggests they may act as modulators of the GABAA receptor, which is a primary target for anxiolytic and sedative-hypnotic drugs. mdpi.com
Kinase Receptors : As mentioned previously, these compounds bind to the ATP-binding site of numerous receptor tyrosine kinases, including VEGFR, EGFR, and PDGFRs, thereby blocking their downstream signaling. rsc.orgacs.org
Table 2: Receptor Modulation by Pyrazolopyrimidine Derivatives This is an interactive table. You can sort and filter the data.
| Compound/Derivative Class | Target Receptor | Mechanism of Action | Source |
|---|---|---|---|
| 3,6,7-Substituted Pyrazolopyrimidines | HCAR2 (GPR109A) | Positive Allosteric Modulator | researchgate.netacs.org |
| Pyrazolo[1,5-a]quinazolines | GABAA Receptor | Potential Modulator (based on structural relation) | mdpi.com |
| 7-Aminopyrazolo[1,5-a]pyrimidines | Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR) | Inhibitor | ekb.eg |
| Pyrazolo[3,4-d]pyrimidines | EGFR | Inhibitor | rsc.org |
Interference with Cellular Signaling Cascades
By inhibiting enzymes and modulating receptors, pyrazolopyrimidine derivatives effectively interfere with crucial intracellular signaling cascades that regulate cell growth, proliferation, and survival.
JAK/STAT Pathway : The inhibition of Jak2 by pyrazolo[1,5-a]pyrimidines leads to a time-dependent knockdown of pSTAT5, a key downstream protein in the JAK/STAT signaling pathway that is critical for the growth of certain cancer cells. acs.org
MAPK/ERK and PI3K/Akt Pathways : These are central pathways in cancer cell proliferation and survival. Pyrazolopyrimidine derivatives have been shown to suppress the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2) and Protein Kinase B (Akt), thereby inhibiting these pro-survival cascades. nih.gov Protein Kinase D (PKD), a target of some derivatives, is a known mediator of the MEK/ERK pathway. semanticscholar.org
Innate Immunity Signaling : By inhibiting IRAK4, pyrazolopyrimidine derivatives can block the signaling cascade initiated by Toll-like receptors (TLRs) and the IL-1 receptor. osti.gov This prevents the autophosphorylation of IRAK4 and subsequent downstream signaling, which is responsible for initiating an inflammatory response. osti.gov
SRC-Mediated Signaling : Derivatives like PP1 and PP2 inhibit epidermal growth factor (EGF)-stimulated src activation. bioscientifica.com Since c-src is a non-receptor tyrosine kinase involved in multiple signaling pathways, its inhibition leads to a broad disruption of tumor cell functions. bioscientifica.com
Mechanisms of Cytotoxicity and Antiproliferative Effects
The culmination of enzymatic inhibition and interference with signaling cascades is the induction of cytotoxicity and antiproliferative effects in target cells, particularly cancer cells. These effects are achieved through several mechanisms:
Induction of Apoptosis : Many pyrazolopyrimidine derivatives trigger programmed cell death. This can occur through the intrinsic pathway, characterized by a decrease in mitochondrial membrane potential and modulation of the Bcl-2 protein family—upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.govjpp.krakow.pl Some compounds also induce apoptosis via the extrinsic pathway, evidenced by the cleavage of caspase-8. jpp.krakow.pl The resulting DNA degradation and fragmentation are hallmarks of apoptotic cell death. researchgate.net
Cell Cycle Arrest : These compounds frequently cause cell cycle arrest, preventing cancer cells from replicating. Depending on the specific derivative and cell type, arrest can occur at different phases. For example, some derivatives induce arrest at the G2/M phase, while others cause accumulation in the G1 and S phases. researchgate.netrsc.orgnih.govplos.org
Inhibition of Proliferation : A primary outcome is the potent inhibition of cell proliferation. ontosight.ai This is often measured by a decrease in proliferation markers like Ki67. nih.gov In some cases, the primary anticancer effect is antiproliferative rather than apoptotic. nih.gov For instance, certain pyrazolopyrimidine derivatives have demonstrated strong antiproliferative effects against breast and anaplastic thyroid cancer cell lines. bioscientifica.com
Biological Targets of Pyrazolopyrimidine Derivatives
Kinase Inhibitors
Protein kinases are key enzymes that regulate a vast number of cellular functions, including growth, proliferation, differentiation, and apoptosis. rsc.org Their frequent disruption in cancers makes them important targets for the development of small-molecule inhibitors. rsc.org Pyrazolopyrimidine derivatives have been extensively developed as inhibitors for a multitude of kinases, demonstrating their broad therapeutic potential. mdpi.comsci-hub.se
Cyclin-dependent kinases (CDKs) are central to the regulation of the cell cycle, and their abnormal activity is a common feature of cancer. acs.org This makes them attractive targets for anticancer drug development. acs.org The pyrazolo[3,4-d]pyrimidine scaffold, in particular, has been a focus for developing CDK inhibitors. rsc.orgsci-hub.se
Research has identified numerous pyrazolopyrimidine derivatives with potent inhibitory activity against various CDKs. For instance, a series of 4,6-disubstituted pyrazolo[3,4-d]pyrimidines were evaluated against CDK2/cyclin E kinase, with some compounds showing significant inhibitory activity. sci-hub.se Another study reported a pyrazolo[1,5-a]pyrimidine (B1248293) derivative, BS-194 (4k), as a potent inhibitor of CDK2, CDK1, CDK5, CDK7, and CDK9. acs.org This compound demonstrated antiproliferative activity across a wide range of cancer cell lines. acs.org
Some pyrazolo[3,4-d]pyrimidine derivatives have shown better CDK2 inhibitory activity when bearing an anilino moiety at the C-4 position compared to benzyl (B1604629) analogues. arabjchem.org Specifically, compounds with a 3-fluoroanilino group were found to be as active as the known CDK inhibitor, roscovitine (B1683857). arabjchem.org A separate investigation into new pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] frontiersin.orgrsc.orgacs.orgtriazolo[1,5-c]pyrimidine derivatives identified compounds with significant inhibitory activity against CDK2/cyclin A2. nih.govrsc.org Compound 15 from this series showed the most potent activity with an IC₅₀ of 0.061 µM. nih.gov
| Compound | Target Kinase | IC₅₀ (nM) |
| BS-194 (4k) | CDK2 | 3 |
| CDK1 | 30 | |
| CDK9 | 90 | |
| CDK7 | 250 | |
| Compound 15 | CDK2/cyclin A2 | 61 |
This table summarizes the inhibitory concentrations (IC₅₀) of select pyrazolopyrimidine derivatives against various Cyclin-Dependent Kinases.
Janus kinases (JAKs) are a family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling pathways involved in inflammation and immune responses. frontiersin.org Their inhibition is a key strategy for treating autoimmune diseases like rheumatoid arthritis. frontiersin.orgtandfonline.com Pyrazolopyrimidine derivatives have emerged as potent inhibitors of JAKs, particularly JAK2 and JAK3. frontiersin.orgnih.gov
A high-throughput screening effort identified the pyrazolo[1,5-a]pyrimidine scaffold as a potent inhibitor of JAK2. acs.orgresearchgate.net Optimization of this series led to the discovery of compound 7j , a selective JAK2 inhibitor. acs.org In the context of autoimmune diseases, selective JAK3 inhibitors are of great interest. nih.gov A series of 1H-pyrazolo[3,4-d]pyrimidin-6-amino derivatives were identified as potent and selective JAK3 inhibitors, with compound 13t exhibiting an exceptionally low IC₅₀ of 0.1 nM. nih.gov This compound was found to potently block the JAK3-STAT signaling pathway. nih.gov In silico design and screening have also been employed to identify novel pyrazolopyrimidine-based JAK3 inhibitors, with some designed compounds showing high potency in computational models. frontiersin.orgtandfonline.com
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Notes |
| Compound 13t | JAK3 | 0.1 | Favorable selectivity over a panel of 9 other kinases. nih.gov |
| Compound 7j | JAK2 | 7.4 | Optimized for selectivity against other JAK family kinases. acs.orgresearchgate.net |
| Tofacitinib | JAK3 | - | Approved JAK inhibitor used as a reference. frontiersin.orgnih.gov |
This table presents the inhibitory activity of specific pyrazolopyrimidine derivatives against Janus Kinases.
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell growth and survival. rsc.org Its overexpression or mutation is linked to various cancers, making it a major therapeutic target. rsc.orgrsc.org Pyrazolopyrimidine derivatives have been designed as EGFR kinase inhibitors, showing promise in inhibiting both wild-type and mutant forms of the receptor. rsc.orgtandfonline.com
Several studies have reported the synthesis and evaluation of new pyrazolo[3,4-d]pyrimidine derivatives with significant EGFR inhibitory activity. One study identified compounds 4 , 15 , and 16 as potent EGFR inhibitors with IC₅₀ values of 0.054 µM, 0.135 µM, and 0.034 µM, respectively. rsc.orgresearchgate.net Another series of pyrazolopyrimidine analogues was designed to dually inhibit EGFR and STAT3, with compound 6k showing notable activity. rsc.org Furthermore, researchers have successfully designed pyrazolopyrimidine candidates that show superior inhibitory potential against the resistant EGFR-T790M mutant subtype. tandfonline.com Molecular docking studies have confirmed that these compounds can form essential hydrogen bond interactions within the EGFR kinase active site, similar to established inhibitors. rsc.org
| Compound | Target Kinase | IC₅₀ (µM) |
| Compound 16 | EGFR | 0.034 |
| Compound 4 | EGFR | 0.054 |
| Compound 15 | EGFR | 0.135 |
| Compound 3 | EGFR | 0.06 |
| Compound 12 | EGFR | 0.09 |
This table displays the EGFR inhibitory concentrations (IC₅₀) for several pyrazolopyrimidine derivatives. rsc.orgfrontiersin.org
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that have gained significant attention as therapeutic targets in solid tumors, particularly those harboring NTRK gene fusions. mdpi.comnih.gov The pyrazolo[1,5-a]pyrimidine scaffold is a prominent feature in several approved and clinical-stage Trk inhibitors. mdpi.comnih.gov
Larotrectinib and Entrectinib, first-generation Trk inhibitors, feature this core structure. mdpi.comnih.gov However, the development of clinical resistance due to secondary mutations has driven the creation of next-generation inhibitors. researchgate.net Repotrectinib (TPX-0005), a second-generation inhibitor also based on the pyrazolopyrimidine framework, was approved to address this issue. mdpi.comnih.gov Research has focused on developing novel pyrazolopyrimidine derivatives, including macrocyclic versions, to enhance potency and overcome resistance. For example, compound 5n , a 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine, showed potent activity against clinically relevant resistant mutations. researchgate.net Dual inhibitors targeting both CDK2 and TrkA have also been developed from the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov
| Compound | Target Kinase | IC₅₀ (nM) | Notes |
| Larotrectinib | Trk (pan) | - | Approved first-generation inhibitor with pyrazolo[1,5-a]pyrimidine core. researchgate.net |
| Repotrectinib | Trk (pan) | - | Approved second-generation inhibitor with pyrazolo[1,5-a]pyrimidine core. mdpi.comnih.gov |
| Compound 29 | TrkA | 0.6 | Macrocyclic pyrazolopyrimidine derivative. mdpi.com |
| TrkC | 0.1 | ||
| Compound 30 | TrkA | 1.61 | Macrocyclic pyrazolopyrimidine derivative. mdpi.com |
| TrkC | 0.05 | ||
| Compound 5n | TRKAG667C | 2.3 | Potent against resistant mutations. researchgate.net |
This table highlights key pyrazolopyrimidine-based inhibitors of Tropomyosin Receptor Kinases.
The RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, and its aberrant activation, often through mutations in the B-Raf kinase, is a key driver in many cancers, especially melanoma. nih.govrsc.org Pyrazolopyrimidine derivatives have been identified as inhibitors of this pathway. rsc.orgnih.gov
Specifically, derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been designed and evaluated for their B-RafV600E inhibitory activity. sci-hub.se Compounds 21 , 22 , 23 , and 24 showed high potency in both enzymatic and cellular proliferation assays, comparable to the multi-kinase inhibitor Sorafenib. sci-hub.se Additionally, pyrazolo[1,5-a]pyrimidine derivatives have been identified as B-Raf kinase inhibitors, and structure-activity relationship studies have been conducted to improve their biochemical profiles. nih.gov The inhibitory effects of these compounds are particularly relevant in melanoma, where B-Raf mutations are common. rsc.org
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, activation, and survival. nih.govacs.org Overexpression and constitutive activation of BTK are implicated in various B-cell malignancies, such as mantle cell lymphoma (MCL), making it a significant therapeutic target. nih.govfigshare.com
Novel series of pyrazolopyrimidine derivatives have been developed that demonstrate potent inhibition of BTK. nih.gov Compound 12a , from one such series, showed high selectivity for BTK and exhibited robust antiproliferative effects in MCL cell lines and primary patient tumor cells. nih.gov Other research has focused on developing dual inhibitors targeting both BTK and PI3Kδ, another key kinase in the BCR pathway. acs.orgacs.orgnewdrugapprovals.org This dual inhibition strategy could lead to more robust clinical responses or overcome resistance seen with single-agent therapies. acs.orgfigshare.com
| Compound | Target Kinase | IC₅₀ (nM) | Notes |
| Compound 12a | BTK | - | Showed high selectivity and robust antiproliferative effects in MCL. nih.gov |
| Compound 18 | BTK | 14 | Dual BTK/PI3Kδ inhibitor. acs.org |
| PI3Kδ | 41 | ||
| Ibrutinib | BTK | - | Approved BTK inhibitor used as a reference. acs.org |
This table summarizes the activity of pyrazolopyrimidine derivatives targeting Bruton's Tyrosine Kinase.
Pim-1 Kinase
Pim-1 kinase, a member of the serine/threonine kinase family, is a significant target in cancer therapy due to its role in promoting cell survival, proliferation, and drug resistance in various cancers. nih.gov The development of Pim-1 inhibitors is an active area of research, and several pyrazolopyrimidine derivatives have shown promise. nih.govresearchgate.netnih.gov
In one study, new derivatives of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines were synthesized and evaluated for their anticancer properties by targeting Pim-1 kinase. nih.gov Notably, compound 10f , which features a 4-methoxyphenyl (B3050149) moiety, demonstrated significant inhibition of Pim-1 with an IC₅₀ of 0.18 μM. nih.govmedchemexpress.com This compound also induced apoptosis and arrested cell cycle progression in A-549 lung cancer cells. nih.govmedchemexpress.com
Another research effort focused on pyrazolo[1,5-a]pyrimidine compounds, which were found to be potent and selective inhibitors of Pim-1. researchgate.net These compounds effectively suppressed the phosphorylation of the BAD protein in cell-based assays and inhibited colony formation in clonogenic cell survival assays at submicromolar concentrations, indicating that their cellular activity was mediated through Pim-1 inhibition. researchgate.net
Table 1: Pyrazolopyrimidine Derivatives as Pim-1 Kinase Inhibitors
| Compound | Scaffold | Biological Activity | IC₅₀ (Pim-1) | Reference |
|---|---|---|---|---|
| 10f | Pyrazolo[3,4-b]pyridine | Anticancer, induces apoptosis, cell cycle arrest | 0.18 μM | nih.govmedchemexpress.com |
| Various | Pyrazolo[1,5-a]pyrimidine | Suppresses BAD protein phosphorylation, inhibits colony formation | Submicromolar | researchgate.net |
Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway
The PI3K/AKT pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention. Pyrazolopyrimidine derivatives have been investigated as inhibitors of this pathway. The pyrazolo[1,5-a]pyrimidine scaffold, for instance, has been explored for its potential to inhibit kinases within this pathway, contributing to the broader anticancer effects of this class of compounds. rsc.org
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. researchgate.net Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. researchgate.netfrontiersin.org
A series of novel diaryl urea (B33335) pyrazolopyrimidine derivatives were designed and synthesized, with several compounds demonstrating significant antiproliferative activity. nih.gov Four compounds, 5c, 5e, 5g, and 5h , showed potent, broad-spectrum antiproliferative activity with GI₅₀ values ranging from 0.553 to 3.80 µM. nih.gov These compounds were also found to be potent inhibitors of VEGFR-2, with IC₅₀ values in the nanomolar range. researchgate.netnih.gov Molecular docking studies suggested that their potent inhibitory activity is due to their interactions with key amino acids in the VEGFR-2 active site. researchgate.netnih.gov
Furthermore, another study reported on 1H-pyrazolo[3,4-d]pyrimidine derivatives as dual inhibitors of BRAFV600E and VEGFR-2. researchgate.net Compounds 9e, 9g, 9m, and 9u exhibited high inhibitory activities against both kinases, comparable to the positive control, Sorafenib. researchgate.net Specifically, compound 9u showed potent anti-proliferative activity against VEGFR-2-expressing HUVEC cells with an IC₅₀ of 5.89 μM. researchgate.net
Table 2: Pyrazolopyrimidine Derivatives as VEGFR-2 Inhibitors
| Compound | Scaffold | Biological Activity | IC₅₀ (VEGFR-2) | Reference |
|---|---|---|---|---|
| 5c, 5e, 5g, 5h | Diaryl urea pyrazolopyrimidine | Antiproliferative, cell cycle arrest | Nanomolar range | researchgate.netnih.gov |
| 9u | 1H-pyrazolo[3,4-d]pyrimidine | Dual BRAFV600E/VEGFR-2 inhibitor, antiproliferative | 5.89 μM (HUVEC) | researchgate.net |
| 66, 67 | 1H-pyrazolo[3,4-d]pyrimidine | ATP competitive inhibition of RET, VEGFR-1, VEGFR-2 | Not specified | ekb.eg |
Casein Kinase 2 (CK2)
Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that phosphorylates a vast number of substrates, thereby regulating numerous cellular processes. acs.org Its upregulation has been observed in many types of cancer, making it an attractive therapeutic target. acs.orgmdpi.com
The pyrazolopyrimidine scaffold has been a foundation for the development of highly potent and selective CK2 inhibitors. researchgate.netnih.govnih.govSGC-CK2-1 , a pyrazolopyrimidine derivative, was identified as a highly potent CK2 inhibitor with IC₅₀ values of 4.2 nM for CK2α and 2.3 nM for CK2α'. mdpi.com This compound was developed through structural modifications of a lead compound, where replacing a cyclopropanecarboxamide (B1202528) group with a propionamide (B166681) group led to enhanced potency. nih.gov SGC-CK2-1 demonstrated excellent selectivity for CK2 when tested against a large panel of other kinases. mdpi.com
Another notable pyrazolopyrimidine-based CK2 inhibitor is IC20 , which also displayed high in vitro potency for CK2 with a KD of 12 nM and exclusive selectivity. biorxiv.org
Table 3: Pyrazolopyrimidine Derivatives as CK2 Inhibitors
| Compound | Scaffold | Biological Activity | Potency Metric | Reference |
|---|---|---|---|---|
| SGC-CK2-1 | Pyrazolopyrimidine | Highly potent and selective CK2 inhibitor | IC₅₀ = 4.2 nM (CK2α), 2.3 nM (CK2α') | mdpi.comnih.gov |
| IC20 (31) | Pyrazolo[1,5-a]pyrimidine | High in vitro potency and exclusive selectivity for CK2 | KD = 12 nM | biorxiv.org |
Checkpoint Kinases (CHK1, CHK2)
Checkpoint kinases 1 and 2 (CHK1 and CHK2) are key regulators of the DNA damage response, a critical pathway that maintains genomic integrity. nih.govmedchemexpress.com Inhibiting these kinases can sensitize cancer cells to DNA-damaging agents. nih.gov
Pyrazolopyrimidine derivatives have been identified as potent inhibitors of CHK1 and CHK2. MK-8776 (formerly SCH900776), a pyrazolo[1,5-a]pyrimidine derivative, is a highly selective CHK1 inhibitor and is approximately 500 times more selective for CHK1 than for CHK2. nih.gov Another compound, AZD7762 , is a potent ATP-competitive inhibitor that targets both CHK1 and CHK2, with an IC₅₀ of 5 nM for CHK1. medchemexpress.comscbt.com
Fragment-based screening has also led to the identification of pyrazolopyridine inhibitors with low micromolar potency for CHK1 and good selectivity against CHK2. acs.org
Table 4: Pyrazolopyrimidine Derivatives as Checkpoint Kinase Inhibitors
| Compound | Target(s) | Scaffold | Biological Activity | Potency Metric | Reference |
|---|---|---|---|---|---|
| MK-8776 | CHK1 | Pyrazolo[1,5-a]pyrimidine | Highly selective CHK1 inhibitor | ~500x more selective for CHK1 over CHK2 | nih.gov |
| AZD7762 | CHK1, CHK2 | Not specified | ATP-competitive inhibitor | IC₅₀ = 5 nM (CHK1) | medchemexpress.comscbt.com |
| Various | CHK1 | Pyrazolopyridine | Selective CHK1 inhibition | Low micromolar | acs.org |
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a crucial mediator in the innate immune response, acting downstream of Toll-like receptors (TLRs) and IL-1 receptors. nih.govacs.org Its inhibition is a promising therapeutic strategy for inflammatory and autoimmune diseases, as well as certain cancers. researchgate.netacs.org
A series of pyrazolopyrimidine inhibitors of IRAK4 were developed from a high-throughput screen. acs.orgnih.gov Subsequent structure-based drug design led to the creation of dihydrobenzofuran derivatives with excellent potency and selectivity, as well as improved drug-like properties. acs.orgnih.gov Another study detailed the development of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides as IRAK4 inhibitors. nih.gov Modifications to this scaffold resulted in compounds with excellent potency, kinase selectivity, and pharmacokinetic properties suitable for oral administration. nih.gov
Table 5: Pyrazolopyrimidine Derivatives as IRAK4 Inhibitors
| Scaffold | Biological Activity | Key Features | Reference |
|---|---|---|---|
| Dihydrobenzofuran | Potent and selective IRAK4 inhibition | Improved drug-like properties, suitable for in vivo studies | acs.orgnih.gov |
| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | Excellent potency and kinase selectivity | Good oral pharmacokinetic properties | nih.gov |
P21-Activated Kinase 1 (PAK1)
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that plays a role in various cellular processes, including proliferation, survival, and migration. researchgate.netresearchgate.net Its deregulation is implicated in several human diseases, including cancer. researchgate.net
Through high-throughput virtual screening, the 1H-pyrazolo[3,4-d]pyrimidine scaffold was identified as a promising lead for targeting PAK1. researchgate.netresearchgate.net A focused library of derivatives was designed and synthesized, leading to the discovery of ZMF-10 , a novel and potent PAK1 inhibitor with an IC₅₀ value of 174 nM and good selectivity. researchgate.net
Table 6: Pyrazolopyrimidine Derivatives as PAK1 Inhibitors
| Compound | Scaffold | Biological Activity | IC₅₀ (PAK1) | Reference |
|---|---|---|---|---|
| ZMF-10 | 1H-pyrazolo[3,4-d]pyrimidine | Potent and selective PAK1 inhibitor | 174 nM | researchgate.net |
Enzyme Modulators
Beyond protein kinases, pyrazolopyrimidine derivatives have been shown to modulate the activity of various other enzymes implicated in a range of diseases.
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin (B1656795) hormones. nih.gov Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes. researchgate.net Pyrazolopyrimidine derivatives have been developed as potent and selective DPP-4 inhibitors. nih.govrjpbr.com
Researchers have designed and synthesized series of fused 6-(aminomethyl)pyrazolopyrimidine and 6-(hydroxymethyl)pyrazolopyrimidine derivatives. nih.govrjpbr.com Notably, β-amino carbonyl fused 6-(hydroxymethyl)pyrazolopyrimidines demonstrated significant DPP-4 inhibition, with IC50 values as low as 21.4 nM, comparable to the approved DPP-4 inhibitor Sitagliptin (IC50 = 28 nM). researchgate.netnih.govrjpbr.com These compounds also exhibited good selectivity over related proteases like DPP-8 and DPP-9. nih.govrjpbr.com The pyrazolopyrimidine scaffold has been identified as a key structural motif for potent DPP-4 inhibition, with substitutions on the pyrazole (B372694) ring influencing potency. nih.gov
Table 2: DPP-4 Inhibitory Activity of Pyrazolopyrimidine Derivatives
| Compound Series | Key Structural Feature | IC50 Range (nM) | Reference |
|---|---|---|---|
| 6-(hydroxymethyl)pyrazolopyrimidines | β-amino carbonyl linker | 21.4 - 59.8 | nih.govrjpbr.com |
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. researchgate.net While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated during inflammation. mdpi.com Selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com
Several series of pyrazolopyrimidine derivatives have been synthesized and evaluated as selective COX-2 inhibitors. researchgate.netcu.edu.egresearchgate.netnih.gov For example, 3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine (10f) was identified as a potent and selective COX-2 inhibitor. researchgate.net Another study reported pyrazolopyrimidine derivatives with significant COX-2 inhibitory activity; compounds 8a, 10c, and 13c showed inhibition percentages of 79.6%, 78.7%, and 78.9% at a 2 µM concentration, respectively. cu.edu.eg Some pyrazole derivatives have also shown potent inhibitory activity against both COX-1 and COX-2. researchgate.net
Table 3: COX Inhibitory Activity of Pyrazolopyrimidine Derivatives
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 10f | COX-2 | Potent and selective inhibitor | researchgate.net |
| 8a | COX-2 | 79.6% inhibition at 2 µM | cu.edu.eg |
| 10c | COX-2 | 78.7% inhibition at 2 µM | cu.edu.eg |
| 13c | COX-2 | 78.9% inhibition at 2 µM | cu.edu.eg |
| 4c | COX-1 | IC50 = 9.835 ± 0.50 µM | researchgate.net |
| COX-2 | IC50 = 4.597 ± 0.20 µM | researchgate.net | |
| 5b | COX-1 | IC50 = 4.909 ± 0.25 µM | researchgate.net |
| COX-2 | IC50 = 3.289 ± 0.14 µM | researchgate.net |
Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a key signaling molecule in the inflammatory process. nih.govjst.go.jp Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory conditions. Pyrazolopyrimidine derivatives have been identified as potent inhibitors of iNOS. cu.edu.eg
A study evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives found that fourteen compounds exhibited high iNOS inhibitory activities, with IC50 values ranging from 0.22 to 8.5 µM. cu.edu.eg The urea derivative 11 was the most active compound, with an IC50 value of 0.22 µM. cu.edu.eg Some of these compounds demonstrated a dual inhibitory effect on both COX and iNOS, suggesting a promising strategy for developing anti-inflammatory agents. cu.edu.eg Furthermore, a styryl pyrazolopyrimidine heterocyclic derivative, compound 22o, was designed as an iNOS dimerization inhibitor, effectively preventing the formation of the active iNOS dimer. nih.gov
Table 4: iNOS Inhibitory Activity of Pyrazolopyrimidine Derivatives
| Compound | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| 11 | 0.22 | iNOS inhibition | cu.edu.eg |
| Various pyrazolo[3,4-d]pyrimidines | 0.22 - 8.5 | iNOS inhibition | cu.edu.eg |
| 22o | Not specified | iNOS dimerization inhibitor | nih.gov |
Histone lysine (B10760008) demethylases (KDMs) are enzymes that remove methyl groups from histone proteins, thereby regulating gene expression. The dysregulation of KDM activity has been linked to various cancers. Pyrazolo[1,5-a]pyrimidine derivatives have been discovered as a new class of inhibitors targeting histone lysine demethylase 4D (KDM4D) and KDM5. nih.govresearchgate.netekb.eg
Through molecular docking and subsequent structural optimization, a series of pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivatives were identified as KDM4D inhibitors. nih.gov Compound 10r from this series was the most potent, with an IC50 value of 0.41 µM against KDM4D. nih.gov Another study on 3-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives identified compounds 5, 7e, and 7i as potent KDM inhibitors with IC50 values of 4.05, 1.91, and 2.31 µM, respectively. researchgate.net Additionally, pyrazolopyrimidine derivatives have been reported to inhibit KDM5A and KDM5B with IC50 values of approximately 1 µM. ekb.eg
Table 5: Histone Lysine Demethylase Inhibitory Activity of Pyrazolopyrimidine Derivatives
| Compound | Target KDM | IC50 (µM) | Reference |
|---|---|---|---|
| 10r | KDM4D | 0.41 | nih.gov |
| 5 | KDM | 4.05 | researchgate.net |
| 7e | KDM | 1.91 | researchgate.net |
| 7i | KDM | 2.31 | researchgate.net |
| 135 | KDM5A/KDM5B | ~1 | ekb.eg |
Receptor Antagonists and Agonists
Pyrazolopyrimidine derivatives have demonstrated significant activity as modulators of various receptors, acting as either antagonists that block receptor function or agonists that activate it.
Historically, pyrazolopyrimidines were first recognized for their role as adenosine (B11128) receptor antagonists. sci-hub.seekb.egscispace.com Adenosine receptors, which include the A₁, A₂A, A₂B, and A₃ subtypes, are G-protein-coupled receptors involved in a multitude of physiological processes. nih.govunits.it Antagonists of these receptors have therapeutic potential in conditions such as neurological disorders, cancer, and inflammation. nih.gov
Numerous pyrazolo-fused derivatives have been identified as potent and selective antagonists for different adenosine receptor subtypes. nih.gov For instance, a series of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines were synthesized and found to have low nanomolar affinity for A₂A receptors, with a high degree of selectivity over A₁ receptors. acs.org Specifically, compound 10l from this series showed a Kᵢ of 2.9 nM for A₂A receptors and a remarkable 317-fold selectivity over A₁ receptors. acs.org
Table 2: Adenosine Receptor Binding Affinity of Selected Pyrazolopyrimidine Derivatives
| Compound | A₂A Kᵢ (nM) | A₁ Kᵢ (nM) | A₁/A₂A Selectivity Ratio | Reference |
|---|---|---|---|---|
| 10l | 2.9 | 920 | 317 | acs.org |
| 10m | 21 | 2700 | 129 | acs.org |
| 10n | 5.6 | 470 | 84 | acs.org |
Pyrazolopyrimidine derivatives have been developed as modulators of γ-aminobutyric acid type A (GABAₐ) receptors. nih.gov These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. nih.gov Drugs that modulate GABAₐ receptors, such as benzodiazepines, are used to treat anxiety, sleep disorders, and seizures. nih.gov
Certain pyrazolopyrimidines, like zaleplon, act as positive allosteric modulators of GABAₐ receptors, enhancing the effect of GABA. nih.govfrontiersin.org Studies on recombinant GABAₐ receptors have shown that pyrazolopyrimidines can exhibit subtype selectivity. For example, zaleplon and indiplon (B1671879) show comparable efficacy and potency on γ3-containing receptors as they do on γ2-containing receptors, with no significant effect on γ1-containing receptors at concentrations below 10 μM. frontiersin.org Other pyrazolo[1,5-a]quinazoline derivatives have been synthesized and shown to modulate the GABAₐ receptor, with some acting as partial agonists and others as inverse partial agonists. dntb.gov.uamdpi.com
Pyrazolopyrimidine derivatives have emerged as ligands for estrogen receptors (ERs), which are key mediators of hormonal signaling and are implicated in the development of breast cancer. nih.govmdpi.com The discovery of subtype-selective ER ligands is of significant interest for developing therapies with improved side-effect profiles. researchgate.net
A series of pyrazolo[1,5-a]pyrimidines have been identified as ERβ-selective antagonists. researchgate.netacs.org One of the most notable compounds in this series is PHTPP (4-(2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl)phenol), which displays a 36-fold binding selectivity for ERβ over ERα. researchgate.netacs.org In functional assays, PHTPP acts as a full antagonist at ERβ while showing no significant activity at ERα. researchgate.netacs.org Additionally, the compound Pyrazolopyrimidine 2 (PP2) , a Src-kinase inhibitor, has been shown to block the phosphorylation of caveolin-1, a process that is also inhibited by the ER antagonist ICI 182,780, suggesting an intersection between estrogen receptor signaling and Src kinase activity. nih.govresearchgate.net
Table 3: Estrogen Receptor Binding Selectivity of PHTPP
| Compound | ERα Binding Affinity (Relative) | ERβ Binding Affinity (Relative) | ERβ/ERα Selectivity | Reference |
|---|---|---|---|---|
| PHTPP | 1 | 36 | 36-fold for ERβ | researchgate.netacs.org |
Pyrazolopyrimidine derivatives have been synthesized and evaluated as antagonists of the serotonin (B10506) 5-HT₆ receptor. sci-hub.se This receptor is primarily expressed in the central nervous system and is a target for the treatment of cognitive disorders and other CNS-related conditions. mdpi.com
Research into 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines has led to the discovery of highly potent 5-HT₆ receptor antagonists. researchgate.netdntb.gov.ua Structure-activity relationship studies revealed that substitutions at the 5 and 7 positions of the pyrazolopyrimidine core significantly influence activity. researchgate.net For instance, (3-benzenesulfonyl-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methyl-amine was identified as an extremely potent and selective 5-HT₆ receptor antagonist with a Kᵢ value of 260 pM. researchgate.net
Table 4: 5-HT₆ Receptor Antagonist Activity of Selected Pyrazolopyrimidine Derivatives
| Compound | Kᵢ (pM) | Reference |
|---|---|---|
| (3-benzenesulfonyl-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methyl-amine | 260 | researchgate.net |
| 5-methyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine | 700 | researchgate.net |
| N,N,5,6-tetramethyl-2-(methylthio)-3-(phenylsulfonyl)pyrazolo-[1,5-a]pyrimidin-7-amine | 700 | researchgate.net |
Pyrazolopyrimidine derivatives have been identified as antagonists of the corticotrophin-releasing factor 1 (CRF₁) receptor. sci-hub.seekb.eg The CRF system plays a crucial role in the body's response to stress, and CRF₁ receptor antagonists are being investigated for the treatment of anxiety, depression, and other stress-related disorders. nih.gov
A series of pyrazolo[1,5-a]pyrimidines were designed and synthesized, showing significant binding affinity and antagonist activity at the CRF₁ receptor. nih.gov Compounds from this series displayed IC₅₀ values ranging from 4.2 to 418 nM in binding assays and EC₅₀ values from 4.0 to 889 nM in functional antagonist assays. nih.gov Further modifications led to the development of tricyclic pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidines as even more potent CRF₁ receptor antagonists. nih.gov
Structure Activity Relationship Sar Studies of Pyrazolopyrimidine Derivatives
Impact of Substituent Patterns on Pharmacological Properties
The biological activity of pyrazolopyrimidines can be significantly modulated by the type and position of substituents on the core structure. rsc.orgnih.gov The fused heterocyclic system, a bioisostere of naturally occurring purines, allows for extensive functionalization, making it a versatile scaffold in drug design. acs.orgrsc.org Researchers can fine-tune the compound's properties by introducing a wide array of substituents, including alkyl, aryl, halogen, and other functional groups, at various positions on both the pyrazole (B372694) and pyrimidine (B1678525) rings. rsc.orgnih.gov This strategic modification enables the enhancement of binding affinity to specific targets like protein kinases through mechanisms such as hydrogen bonding, hydrophobic interactions, and π–π stacking. rsc.org The potency and bioavailability of these derivatives are directly influenced by these substituent groups, which can augment activity against specific targets and improve selectivity. nih.gov
The pyrazole ring, a key component of the pyrazolopyrimidine core, offers several positions for substitution that can significantly impact pharmacological activity. mdpi.com While the pyrazole ring itself may not always form direct interactions with a target protein, it plays a critical role in positioning the molecule correctly within the binding pocket and improving properties like lipophilicity and solubility. nih.gov For instance, in the context of cyclin-dependent kinase 2 (CDK2) inhibitors, substituting the N-butanol group of the reference drug roscovitine (B1683857) with an amino group or an N-glycosyl moiety at the N5 position of the pyrazolopyrimidine scaffold has been explored. rsc.org
Studies have shown that substituents at position 3 of the pyrazole ring, such as alkyl, aryl, and heteroaryl groups, can enhance lipophilicity, which may lead to improved cell permeability. rsc.org Conversely, leaving the pyrazole ring unsubstituted can be crucial for selective inhibition of certain enzymes, indicating its important role in drug-target interactions. nih.gov The tautomeric nature of unsymmetrically substituted pyrazoles can result in a mixture of N-1 and N-2 alkylated isomers, with the ratio depending on the substituent and solvent, a factor considered in drug design. nih.gov
| Compound Series | Substitution Position | Substituent | Observed Effect on Activity | Target/Assay | Reference |
|---|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | N-1 | Varying alkyl and aryl groups | Influences potency and selectivity against kinases. ontosight.ai | Kinase Inhibition | ontosight.ai |
| Pyrazolo[1,5-a]pyrimidines | Position 3 | Aryl, Heteroaryl groups | Enhances lipophilicity and can improve cell permeability. rsc.org | General Anticancer | rsc.org |
| Pyrazolo[3,4-d]pyrimidines | Position 3 | Halogen substitution | Positive contribution to improvement in activity. sci-hub.se | Anticancer | sci-hub.se |
The pyrimidine ring is a critical site for modification, with substituents at positions C5 and C7 frequently determining the potency and selectivity of the compounds. rsc.org Derivatives of the pyrimidine moiety can mimic natural pyrimidines, allowing them to interfere with crucial biological targets. rsc.org For pyrazolo[1,5-a]pyrimidine-based Tropomyosin Receptor Kinase (Trk) inhibitors, substitutions at the fifth position have been shown to be critical. For example, introducing a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at this position significantly increased Trk inhibition activity. mdpi.com
In another study on 4-aminopyrazolo[3,4-d]pyrimidines, SAR analysis revealed that introducing halogen-substituted aromatic acids significantly improved cytotoxic activity against cancer cell lines compared to simple heterocyclic acids. rsc.org The electronic features of substituents on the pyrimidine ring are also important; pyridodipyrimidine derivatives with electron-releasing groups showed better anti-inflammatory effects than those with electron-withdrawing groups. rsc.org
| Compound ID | Substitution at Pyrimidine Moiety | Average Growth Inhibition (%GI) | Reference |
|---|---|---|---|
| 12g | Simple benzoic acid | 57.2% | rsc.org |
| 12l | Unsubstituted aromatic acid | 5% | rsc.org |
| 12m | Trifluoro (-CF3) substituted benzoic acid | 65% | rsc.org |
| 12d | Halogen-substituted benzoic acid | Better activity than -CF3 substituted | rsc.org |
| 12h | Picolinic acid (heterocyclic) | Moderate activity | rsc.org |
| 12p | 5-chlorothiophene-2-carboxylic acid (heterocyclic) | Moderate activity | rsc.org |
Attaching other heterocyclic rings to the pyrazolopyrimidine core is a common strategy to enhance pharmacological activity and modulate selectivity. nih.gov This approach led to the development of potent A2A adenosine (B11128) receptor (AR) antagonists, where replacing the pyrazole or triazole ring of a complex tricyclic scaffold resulted in simplified but effective pyrazolo[3,4-d]pyrimidine and rsc.orgrsc.orgacs.orgtriazolo[1,5-c]pyrimidine derivatives. units.it Fusing a chromane (B1220400) backbone to the pyrazolopyrimidine core created a novel class of antibacterial agents. acs.org In this hybrid structure, the fusion improves molecular planarity and metabolic stability. acs.org
Similarly, SAR studies on CDK2 inhibitors showed that fusing a triazole ring to the pyrazolopyrimidine scaffold generally enhanced cytotoxic activity against cancer cell lines like HCT-116 and HepG-2. rsc.org However, the introduction of bulky heterocyclic groups does not always lead to improved activity; for instance, a 5-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-2-carboxylic acid substituent did not show significant activity against cancer cell lines in one study. rsc.org
Aryl and alkyl substituents are frequently used to modify the physicochemical properties of pyrazolopyrimidine derivatives, such as lipophilicity and electronic character, which in turn affects their biological activity. rsc.orgacs.orgnih.gov The inclusion of alkyl chains can improve the lipophilicity of molecules, enhancing their ability to penetrate bacterial membranes. acs.org In the development of aryl hydrocarbon receptor (AHR) antagonists, introducing para or meta-substituted phenyls at the R1 position improved activity, while ortho substitution was detrimental, likely due to suboptimal planar alignment. nih.gov
The electronic properties of aryl substituents also play a significant role. For the synthesis of 7-alkynyl-2,6-diarylpyrazolo[1,5-a]pyrimidines, reaction yields were found to increase when electron-withdrawing groups were attached to the 4-aryl moiety. mdpi.com In contrast, for some antibacterial chromeno-pyrazolopyrimidines, electron-rich aromatic substituents like methoxy (B1213986) or amino groups showed good activity, potentially by facilitating π–π interactions or improving solubility. acs.org
| Compound Class | Substituent Type | Observed Effect on Activity | Proposed Reason | Reference |
|---|---|---|---|---|
| Alkylated Derivatives (e.g., 6e, 6f) | Alkyl chains | Improved activity, especially against Gram-negative bacteria | Increased lipophilicity enhances bacterial membrane penetration. acs.org | acs.org |
| Aryl-substituted (e.g., 7, 8) | Electron-rich aromatic groups (methoxy, amino) | Moderate to good activity | Potential for π–π interactions or improved solubility facilitating cellular uptake. acs.org | acs.org |
| Aryl-substituted | Electron-withdrawing nitrile group | Superior inhibition, especially against Gram-negative strains | Increased molecular polarity and receptor interactions. acs.org | acs.org |
Specific functional groups are often essential for anchoring the pyrazolopyrimidine derivative to its biological target through high-affinity interactions. nih.gov The unique hydrogen-bonding capabilities of urea (B33335), for example, make it an important functional group for establishing drug-target interactions. researchgate.net In a study of TrkA inhibitors, a carboxamide moiety at the third position of the pyrazolo[1,5-a]pyrimidine (B1248293) ring was found to significantly enhance inhibitory activity. mdpi.com Further substitution with alcohol or N-heterocyclic moieties at the NH of the carboxamide further boosted this activity. mdpi.com
A preliminary SAR analysis of antibacterial chromeno-pyrazolopyrimidines revealed that hydroxyl (-OH), amino (-NH2), and nitrile (-CN) groups play a critical role in enhancing efficacy. acs.org Hydroxyl groups can facilitate hydrogen bonding with bacterial enzyme sites, amino groups can improve water solubility and electrostatic interactions, and nitrile groups can increase molecular rigidity to enhance receptor-binding specificity. acs.org Similarly, for CK2 kinase inhibitors, a carboxylic acid group was found to be critical for maintaining binding, as its replacement with a methyl ester led to a loss of activity. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netresearchgate.net These models are valuable for predicting the activity of new derivatives before their synthesis, guiding lead optimization, and providing insights into the structural requirements for potency. researchgate.netrjptonline.org
Several QSAR studies have been performed on pyrazolopyrimidine derivatives. In one study targeting CDK2, a robust QSAR model was developed using a set of 45 pyrazolopyrimidine derivatives, which successfully predicted the bioactivity of newly designed compounds. researchgate.net Another study focused on inhibitors of Checkpoint kinase 1 (Chk1), developing QSAR models using support vector machine (SVM) and particle swarm optimization (PSO-SVM) methods to predict compound activity. researchgate.net For imidazothiazole/pyrazolopyrimidine derivatives targeting mutant Epidermal Growth Factor Receptor (EGFR), QSAR models were developed to aid in the design of more effective inhibitors. nih.gov Similarly, 3D-QSAR studies using Comparative Molecular Field Analysis (CoMFA) have been employed to understand the structural requirements for the antagonist activity of arylpyrazole compounds at cannabinoid receptors, helping to differentiate the features needed for selectivity. acs.org These analyses provide a mathematical framework to understand how molecular descriptors, such as steric and electronic properties, influence the pharmacological effects of these compounds.
Development and Validation of QSAR Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This methodology is crucial in modern drug discovery for predicting the activity of novel molecules, thereby saving time and resources. nih.govresearchgate.net
Several QSAR studies have been successfully conducted on pyrazolopyrimidine derivatives to predict their therapeutic potential. For instance, a QSAR study was performed on 52 pyrazolopyrimidine analogues to investigate their anti-wolbachia activities, which are relevant for treating lymphatic filariasis and onchocerciasis. nih.govnih.gov The model was constructed using a Genetic Function Algorithm (GFA) after structural optimization with Density Functional Theory (DFT). nih.govnih.gov Its statistical robustness was confirmed through rigorous internal and external validation tests. nih.govresearchgate.net
In another study focusing on pyrazolopyrimidine derivatives as potential anticancer agents, a set of 45 compounds with known IC50 values against cyclin-dependent kinase-2 (CDK2) were used to develop and validate QSAR models. researchgate.net Using Multiple Linear Regression (MLR) techniques, a highly predictive model was established, demonstrating its stability and robustness. researchgate.net Similarly, QSAR models for other related pyrimidine derivatives, such as those targeting the JAK3/STAT pathway, have been developed using methods like MLR and Artificial Neural Networks (ANN), showing excellent predictive performance. tandfonline.combohrium.com
The validity and predictive power of these QSAR models are assessed using a variety of statistical metrics. tandfonline.com A high coefficient of determination (R²) indicates a strong correlation between the predicted and experimental activities of the compounds in the training set. researchgate.nettandfonline.com Other key validation parameters include the adjusted R² (R²adj), the leave-one-out cross-validation coefficient (Q²cv or Q²), and the external validation coefficient (R²test), which measures the model's ability to predict the activity of an independent set of compounds. nih.govresearchgate.nettandfonline.com
| Model Application | Modeling Method | R² | Q²cv | R²test | Reference |
|---|---|---|---|---|---|
| Anti-Wolbachia Agents | Genetic Function Algorithm (GFA) | 0.8104 | 0.6981 | 0.7501 | nih.govnih.gov |
| CDK2 Inhibitors | Multiple Linear Regression (MLR) | 0.9100 | - | - | researchgate.net |
| JAK3 Inhibitors | Multiple Linear Regression (MLR) | 0.89 | 0.65 | - | tandfonline.combohrium.com |
| JAK3 Inhibitors | Artificial Neural Network (ANN) | 0.95 | - | - | tandfonline.combohrium.com |
| HIV-1 Inhibitors | Multiple Linear Regression (MLR) | 0.70 | 0.54 | - | researchgate.net |
Identification of Active Molecular Descriptors
A critical outcome of QSAR modeling is the identification of molecular descriptors that significantly influence the biological activity of the compounds. researchgate.netdntb.gov.ua These descriptors are numerical values that characterize specific properties of a molecule, such as its topology, electronic distribution, or physicochemical characteristics. frontiersin.org By identifying which descriptors are most important, researchers can understand the structural features required for optimal activity.
In a QSAR study on pyrimidine-4,6-diamine derivatives, four key descriptors were identified: Aro (related to aromatic groups), Double (representing double bonds), PEOE_VSA_PPOS (a descriptor of positive partial surface area), and Q_VSA_NEG (related to negative partial surface area). bohrium.com The standardized coefficients from the MLR model indicated that the presence of aromatic groups and double bonds was particularly important for enhancing inhibitory activity. bohrium.com
These findings suggest that both structural and electronic properties play a crucial role. Topological descriptors provide information about the size, shape, and branching of the molecule, while electronic descriptors relate to how electrons are distributed, influencing interactions like hydrogen bonding and polar interactions. Physicochemical descriptors, such as LogP (lipophilicity), are also frequently identified as important for activity. researchgate.net The identification of these active descriptors provides a clear roadmap for designing new pyrazolopyrimidine derivatives with enhanced biological effects. researchgate.net
| Descriptor | Description | Significance in SAR | Reference |
|---|---|---|---|
| Aro | Represents the presence of aromatic groups in the molecule. | Enhances inhibitory activity, likely through π–π stacking interactions with the target protein. | bohrium.com |
| Double | Represents the presence of double bonds. | Contributes positively to the inhibitory activity, affecting molecular rigidity and electronic properties. | bohrium.com |
| PEOE_VSA_PPOS | Partial Equalization of Orbital Electronegativities over van der Waals Surface Area (Positive). | Indicates the importance of specific electrostatic interactions for binding affinity. | bohrium.com |
| Q_VSA_NEG | Van der Waals Surface Area (Negative). | Highlights the role of negatively charged or electron-rich regions in molecular recognition. | bohrium.com |
Stereochemical Considerations in SAR
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, can have a profound impact on the biological activity of pyrazolopyrimidine derivatives. Since biological targets like enzymes and receptors are chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a compound. drugdesign.org
Several SAR studies on pyrazolopyrimidines have underscored the importance of stereochemical configuration. In the development of pyrazolopyrimidine-based Toll-like receptor 7 (TLR7) agonists, the stereochemistry at the C-7 side chain was found to be critical. nih.gov Tethering the (R)-enantiomer of a branched aminohexanol to the C-7 position resulted in a 21-fold decrease in potency compared to its corresponding stereoisomer, clearly demonstrating the target's preference for a specific spatial arrangement. nih.gov
Similarly, in a series of pyrazolopyrimidine inhibitors designed to treat toxoplasmosis, the activity was heavily dependent on the stereochemistry of a 2-hydroxycyclohexane substituent. nih.gov The optimal activity was achieved with a trans configuration and, specifically, the (R, R) stereoisomer. Other stereoisomers of the same compound were found to have substantially weaker biological activity. nih.gov The absolute stereochemistry of the most potent compound was definitively confirmed through X-ray crystallography, providing a structural basis for the observed activity differences. nih.gov These examples highlight that controlling the stereochemistry is a crucial aspect of optimizing the pharmacological profile of pyrazolopyrimidine-based therapeutic agents.
Preclinical Pharmacological Research on Pyrazolopyrimidine Derivatives
In Vitro Pharmacological Studies
In vitro studies are fundamental in preclinical research, providing the initial assessment of a compound's biological activity at the molecular and cellular levels. For pyrazolopyrimidine derivatives, these studies have been crucial in identifying their mechanisms of action and therapeutic potential.
Enzyme Inhibition Assays
Enzyme inhibition assays are critical for determining the specific molecular targets of pyrazolopyrimidine derivatives. Research has demonstrated that these compounds can inhibit a variety of enzymes, particularly kinases, which are often dysregulated in cancer.
Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. For instance, compounds 4 , 15 , and 16 displayed significant inhibitory activities with IC50 values of 0.054 µM, 0.135 µM, and 0.034 µM, respectively. rsc.org The inhibitory activity of these compounds is consistent with their antiproliferative effects. rsc.org Other kinase targets include Bruton's tyrosine kinase (BTK), where a derivative designated as compound 45 showed strong inhibition with an IC50 value of 27 nM. mdpi.com
Cyclin-dependent kinases (CDKs) are another major target. Compounds 33 and 34 were found to have significant inhibitory activity against CDK2, with IC50 values of 0.074 µM and 0.095 µM, respectively. mdpi.com Similarly, compound 36 was a potent inhibitor of CDK2 with an IC50 of 0.199 µM. mdpi.com The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold has also been explored, with compounds 6s and 6t identified as dual inhibitors of CDK2 and Tropomyosin receptor kinase A (TRKA). nih.gov
Further studies have revealed inhibition of other kinases such as PIM-1, where compounds 46 and 47 exhibited IC50 values of 0.60 µM and 0.67 µM. mdpi.com A series of pyrazolo[4,3-f]quinoline derivatives were found to be potent haspin kinase inhibitors, with compound 48 inhibiting over 90% of haspin enzyme activity at a 100 nM concentration. mdpi.com Additionally, certain pyrazolopyrimidine derivatives act as potent inhibitors of the mitotic kinesin Eg5, with compound 68 showing an IC50 of 16.42 µM. mdpi.com
Beyond kinases, pyrazolopyrimidine derivatives have been shown to inhibit other enzyme families. A novel set of derivatives was evaluated for inhibition of cyclooxygenases (COX-1 and COX-2) and inducible nitric oxide synthase (iNOS). cu.edu.egCompounds 8a , 10c , and 13c were the most potent and selective inhibitors of COX-2, showing 79.6%, 78.7%, and 78.9% inhibition at a 2 µM concentration, respectively. cu.edu.eg
| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Compound 16 | EGFR | 0.034 µM | rsc.org |
| Compound 4 | EGFR | 0.054 µM | rsc.org |
| Compound 15 | EGFR | 0.135 µM | rsc.org |
| Compound 45 | BTK | 27 nM | mdpi.com |
| Compound 33 | CDK2 | 0.074 µM | mdpi.com |
| Compound 34 | CDK2 | 0.095 µM | mdpi.com |
| Compound 36 | CDK2 | 0.199 µM | mdpi.com |
| Compound 46 | PIM-1 | 0.60 µM | mdpi.com |
| Compound 47 | PIM-1 | 7.68 µM | mdpi.com |
| Compound 48 | Haspin Kinase | >90% inhibition at 100 nM | mdpi.com |
| Compound 68 | Eg5 | 16.42 µM | mdpi.com |
| Compounds 5c, 5e, 5g, 5h | VEGFR-2 | Nanomolar range | nih.gov |
| Compound 8a | COX-2 | 79.6% inhibition at 2 µM | cu.edu.eg |
| Compound 10c | COX-2 | 78.7% inhibition at 2 µM | cu.edu.eg |
| Compound 13c | COX-2 | 78.9% inhibition at 2 µM | cu.edu.eg |
Cell-Based Assays
Cell-based assays are essential for evaluating the effects of compounds on cellular processes such as proliferation, cell cycle progression, and apoptosis, providing a more comprehensive understanding of their potential as therapeutic agents.
Antiproliferation assays measure the ability of a compound to inhibit the growth of cancer cells. Pyrazolopyrimidine derivatives have consistently demonstrated potent antiproliferative activity across a wide spectrum of cancer cell lines.
For example, pyrazolo[3,4-d]pyrimidine compounds 15 and 16 exhibited broad-spectrum cytotoxic activity against a panel of 60 cancer cell lines, with GI50 values ranging from 0.018 to 9.98 μM. rsc.org A series of pyrazolopyrimidine derivatives were tested against mantle cell lymphoma (MCL) cell lines, where compound 45 showed sub-micromolar IC50 values across Mino, Jeko-1, Z138, and Maver-1 cell lines. mdpi.com
In other studies, compound 46 inhibited HCT116 colon cancer cells with an IC50 of 1.51 μM, while compound 47 was most active against MCF-7 breast cancer cells with an IC50 of 7.68 μM. mdpi.comCompound 37 showed potent activity against the MCF-7 cell line with an IC50 value of 5.21 µM. mdpi.com Furthermore, compounds 5 and 7 , which are pyrazolo[3,4-d]pyrimidine derivatives, displayed high cytotoxic activity against Caco-2, A549, HT1080, and Hela cell lines, with IC50 values in the micromolar range. nih.govnih.gov A tricyclic pyrazolo[3,4-b]pyridine analogue, compound 8b , showed high potency against lung, colon, and liver cancer cell lines with IC50 values of 2.9, 2.6, and 2.3 µmol, respectively. scirp.org
| Compound | Cell Line(s) | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| Compounds 15 & 16 | NCI 60-cell panel | GI50: 0.018 - 9.98 µM | rsc.org |
| Compound 45 | Mino, Jeko-1, Z138, Maver-1 | Sub-micromolar IC50 | mdpi.com |
| Compound 46 | HCT116 | IC50: 1.51 µM | mdpi.com |
| Compound 47 | MCF-7 | IC50: 7.68 µM | mdpi.com |
| Compound 37 | MCF-7 | IC50: 5.21 µM | mdpi.com |
| Compound 11 | Various cancer cell lines | IC50: 0.01 - 0.65 µM | mdpi.com |
| Compounds 5 & 7 | Caco-2, A549, HT1080, Hela | Micromolar IC50 | nih.govnih.gov |
| Compound 8b | Lung, Colon, Liver cancer cells | IC50: 2.9, 2.6, 2.3 µmol | scirp.org |
| Compounds 5c, 5e, 5g, 5h | NCI 60-cell panel | GI50: 0.553 - 3.80 µM | nih.gov |
| Compound 5b | HCT-116 | IC50: 8.64 µM | ekb.eg |
By analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), researchers can determine if a compound's antiproliferative effects are due to a halt in cell cycle progression. Several pyrazolopyrimidine derivatives have been shown to induce cell cycle arrest.
For example, treatment of MDA-MB-468 breast cancer cells with compound 16 led to an accumulation of cells in the G1 and S phases. rsc.org Another derivative, compound 40 , was found to induce G2/M cell cycle arrest in a dose-dependent manner. mdpi.com Similarly, a series of novel diaryl urea (B33335) pyrazolopyrimidine derivatives were reported to cause cell cycle arrest at the G2/M phase. nih.gov In contrast, pyrazolo[1,5-a]pyrimidine compounds 6s and 6t caused a notable arrest in the G0–G1 phase in RFX 393 renal carcinoma cells. nih.gov
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells. Many pyrazolopyrimidine derivatives have demonstrated the ability to induce apoptosis.
In MDA-MB-468 cells, compound 16 significantly increased the total apoptosis from 2.09% in control cells to 46.59%. rsc.org The mechanism of apoptosis induction can vary. Compound 37 was shown to activate caspase-3 and PARP, downregulate the anti-apoptotic protein Bcl-2, and upregulate the pro-apoptotic proteins BAX and p53. mdpi.com A similar mechanism was observed for compounds 33 and 34 , which induced apoptosis by downregulating caspase-3 and Bcl-2 while upregulating BAX. mdpi.com
Further studies on compounds 14 and 15 in KM12 colon cancer cells also showed an upregulation of caspase 3/9 and BAX, and a downregulation of Bcl-2. sci-hub.secu.edu.eg In mantle cell lymphoma Z138 cells, compound 15c was found to be a potent inducer of apoptosis. researchgate.net However, not all derivatives induce apoptosis; for instance, compounds 5 and 7 did not show a significant apoptotic effect on A549 cells, suggesting their anticancer activity is primarily through inhibiting cell proliferation. nih.govnih.gov
The selectivity of a compound for cancer cells over normal cells, or for specific types of cancer cells, is a desirable characteristic that can lead to a better therapeutic window. Some pyrazolopyrimidine derivatives have shown such selectivity.
For instance, compounds 14 and 15 exhibited high selectivity indices of 18.82 and 35.49, respectively, against the KM12 colon cancer cell line when compared to the standard drug 5-FU. sci-hub.secu.edu.eg In the NCI-60 cell line screen, compound 6 showed poor antiproliferative activity across most cell lines but revealed over 100% growth inhibition in the HOP-92 non-small cell lung cancer cell line, suggesting possible selectivity. rsc.org Another study highlighted that cell lines in the leukemia cancer panel were particularly sensitive to five different pyrazolopyrimidine derivatives (11, 12c, 12d, 12f, 12j ), while the melanoma cell line SK-MEL-5 was also highly susceptible to these agents. rsc.org
Antimicrobial Activity Assays
The antimicrobial potential of pyrazolopyrimidine derivatives has been investigated against a variety of microbial pathogens, including fungi, bacteria, and mycobacteria. nih.govnih.gov Studies have revealed that specific structural modifications on the pyrazolopyrimidine scaffold can lead to potent antimicrobial agents. nih.govnih.gov
A novel series of pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl moieties was synthesized and evaluated for antimicrobial activity. nih.gov The activity of these compounds was tested against two fungal species, Aspergillus niger and Geotrichum candidum, and several strains of Gram-positive and Gram-negative bacteria. nih.gov The results indicated that several of the synthesized derivatives exhibited antimicrobial activity exceeding that of the reference drugs, Amphotericin B, Ampicillin, and Gentamicin. nih.gov Interestingly, derivatives containing a single sulfone group were found to be more effective against the tested bacteria and fungi than those containing two sulfone groups. nih.gov Specifically, compounds 13c , 13d , and 13g were more potent than Amphotericin B against the fungal strains. nih.gov Against Gram-positive bacteria, derivative 13d surpassed the activity of Ampicillin against S. epidermidis. nih.gov For Gram-negative bacteria, derivatives 13d and 13g were more active than the reference drug against E. coli, while compounds 13c , 13d , and 13g were more potent than Gentamicin against S. typhimurium. nih.gov
In another study, a series of novel pyrazolo[1,5-a]pyrimidines and their cycloalkane ring-fused derivatives were synthesized and evaluated. nih.gov The antimicrobial screening revealed that compounds 8b , 10e , 10i , and 10n were the most active against both Gram-positive and Gram-negative bacterial species. nih.gov The presence of two 4-bromophenyl moieties in compound 10i was noted to significantly increase its reactivity compared to the standard reference, ampicillin. nih.gov
Furthermore, the antitubercular activity of tetrahydropyrazolopyrimidine carboxamide derivatives has been demonstrated. nih.gov A screening campaign identified the tetrahydropyrazolopyrimidine scaffold, and subsequent optimization led to compounds with potent activity against Mycobacterium tuberculosis (Mtb). nih.gov
Antimicrobial Activity of Selected Pyrazolopyrimidine Derivatives
| Compound | Microorganism | Assay/Result | Reference |
|---|---|---|---|
| 13c | Aspergillus niger, Geotrichum candidum | More potent than Amphotericin B | nih.gov |
| 13c | S. typhimurium | More potent than Gentamicin | nih.gov |
| 13d | Aspergillus niger, Geotrichum candidum | More potent than Amphotericin B | nih.gov |
| 13d | S. epidermidis | More potent than Ampicillin | nih.gov |
| 13d | E. coli | More potent than reference drug | nih.gov |
| 13d | S. typhimurium | More potent than Gentamicin | nih.gov |
| 13g | Aspergillus niger, Geotrichum candidum | More potent than Amphotericin B | nih.gov |
| 13g | E. coli | More potent than reference drug | nih.gov |
| 13g | S. typhimurium | More potent than Gentamicin | nih.gov |
| 10i | Gram-positive & Gram-negative bacteria | Increased reactivity compared to Ampicillin | nih.gov |
Anti-inflammatory Assays
Pyrazolopyrimidine derivatives have been extensively evaluated for their anti-inflammatory properties, primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and inducible nitric oxide synthase (iNOS). rsc.orgcu.edu.eg
A study of novel 4-substituted-1-phenyl-pyrazolo[3,4-d]pyrimidine derivatives assessed their in vitro inhibition of COX-1, COX-2, iNOS, and nuclear factor kappa B (NF-κB). cu.edu.eg Compounds 8a , 10c , and 13c emerged as potent and selective inhibitors of COX-2, displaying inhibition percentages of 79.6%, 78.7%, and 78.9% respectively at a 2 µM concentration. cu.edu.eg While most compounds did not inhibit NF-κB, fourteen of the derivatives showed significant iNOS inhibitory activity, with IC50 values ranging from 0.22 to 8.5 µM. cu.edu.eg
Other research on pyrazolo[3,4-d]pyrimidine derivatives also highlighted their potential as COX-2 inhibitors. rsc.org Two derivatives, 5 and 6 , demonstrated noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2, with IC50 values of 0.04 ± 0.09 µmol and 0.04 ± 0.02 µmol, respectively, comparable to the standard drug celecoxib (B62257) (IC50 = 0.04 ± 0.01 µmol). rsc.org Another study identified two pyrazolo[3,4-d]pyrimidine derivatives, 10 and 11 , which possessed higher COX-1/COX-2 selectivity indexes than both celecoxib and diclofenac (B195802) sodium. rsc.org The ability of polysubstituted pyrimidines to suppress the generation of prostaglandin (B15479496) E2 (PGE2) from COX enzymes in mouse peritoneal cells has also been examined. rsc.org Compounds 32-35 were found to be powerful inhibitors of PGE2 production, with IC50 values ranging from 0.003–0.033 μM, significantly more potent than aspirin (B1665792) (IC50 = 4.08 μM). rsc.org
In Vitro Anti-inflammatory Activity of Pyrazolopyrimidine Derivatives
| Compound | Target | Result (IC50 or % Inhibition) | Reference |
|---|---|---|---|
| 8a | COX-2 | 79.6% inhibition @ 2 µM | cu.edu.eg |
| 10c | COX-2 | 78.7% inhibition @ 2 µM | cu.edu.eg |
| 13c | COX-2 | 78.9% inhibition @ 2 µM | cu.edu.eg |
| 5 | COX-2 | IC50 = 0.04 ± 0.09 µmol | rsc.org |
| 6 | COX-2 | IC50 = 0.04 ± 0.02 µmol | rsc.org |
| 32 | PGE2 Production | IC50 = 0.003 µM | rsc.org |
| 11 (urea derivative) | iNOS | IC50 = 0.22 µM | cu.edu.eg |
In Vivo Pharmacological Studies in Animal Models
Efficacy Studies in Disease Models
The therapeutic potential of pyrazolopyrimidine derivatives has been validated through in vivo efficacy studies in various animal models of disease, including infectious diseases, epilepsy, and cancer. nih.govnih.govmdpi.com
In the field of infectious disease, a tetrahydropyrazolopyrimidine carboxamide derivative, compound 9 , was tested in an acute mouse model of M. tuberculosis infection. nih.gov This compound demonstrated potent in vivo activity, achieving a 3.5 log reduction in the colony-forming units (CFU) of Mtb after oral administration. nih.gov
For neurological disorders, a pyrazolo[1,5-c]pyrimidine (B12974108) derivative, JNJ-61432059 (compound 26) , was evaluated in rodent seizure models. nih.gov Following oral administration, this compound provided robust protection in both the corneal kindling and pentylenetetrazole (PTZ) anticonvulsant models. nih.gov In the corneal kindling model, it demonstrated nearly complete protection at saturating doses, with an ED50 of 1.3 ± 0.1 mg/kg. nih.gov
In oncology, the in vivo efficacy of new 1,4,6-trisubstituted pyrazolo[3,4-b]pyridines was assessed in an orthotopic breast cancer mouse model. mdpi.com The most potent analogues from in vitro studies were found to inhibit tumor growth in vivo without causing systemic toxicity or interfering with the animals' immune systems. mdpi.com Similarly, a sedative-hypnotic pyrazolopyrimidine, Indiplon (B1671879) , was shown to inhibit locomotor activity in mice with an ED50 of 2.7 mg/kg, demonstrating its efficacy in a model relevant to sedation. researchgate.net
In Vivo Efficacy of Pyrazolopyrimidine Derivatives
| Compound | Disease Model | Animal Model | Key Efficacy Finding | Reference |
|---|---|---|---|---|
| Compound 9 | Tuberculosis | Mouse (acute Mtb infection) | 3.5 log CFU reduction of Mtb | nih.gov |
| JNJ-61432059 (26) | Seizures | Mouse (corneal kindling) | ED50 = 1.3 ± 0.1 mg/kg | nih.gov |
| 4-alkylaminoethyl ethers | Breast Cancer | Mouse (orthotopic) | Inhibited tumor growth | mdpi.com |
| Indiplon | Sedation Model | Mouse (locomotor activity) | ED50 = 2.7 mg/kg | researchgate.net |
Receptor Occupancy Studies
Ex vivo receptor occupancy studies are crucial for demonstrating target engagement in the central nervous system and correlating it with pharmacodynamic effects. nih.govsygnaturediscovery.com Such studies have been performed for pyrazolopyrimidine derivatives to confirm their interaction with specific receptors in the brain. nih.gov
For the pyrazolo[1,5-c]pyrimidine JNJ-61432059 (compound 26) , an AMPAR/γ-8 negative modulator, receptor occupancy was measured in the mouse hippocampus using ex vivo autoradiography with a specific radiotracer. nih.gov The study demonstrated both time- and dose-dependent receptor occupancy following oral administration. nih.gov The relationship between drug exposure and receptor occupancy was well-described by a Hill function, yielding an ED50 of 2.9 ± 0.7 mg/kg. nih.gov This corresponds to an EC50 of 77 ± 7 ng/g in the brain and 362 ± 59 ng/mL in plasma, providing a clear link between the compound's concentration at the target site and its engagement with the AMPAR/γ-8 receptor. nih.gov This robust target engagement was directly correlated with the compound's potent anticonvulsant effects observed in efficacy models. nih.gov
Receptor Occupancy Data for JNJ-61432059 (Compound 26)
| Parameter | Value | Tissue/Fluid | Reference |
|---|---|---|---|
| Receptor Occupancy ED50 | 2.9 ± 0.7 mg/kg | Whole Animal (mouse) | nih.gov |
| Occupancy EC50 | 77 ± 7 ng/g | Brain | nih.gov |
| Occupancy EC50 | 362 ± 59 ng/mL | Plasma | nih.gov |
Computational Chemistry and Cheminformatics in Pyrazolopyrimidine Research
Computational Approaches to Drug Design
The design of novel pyrazolopyrimidine-based inhibitors is heavily influenced by computational strategies that leverage information about the target protein, known active ligands, or small molecular fragments. chemcomp.comresearchgate.net These approaches enable the targeted creation of molecules with enhanced potency, selectivity, and desirable drug-like properties. boisestate.edu
Structure-based drug design (SBDD) relies on the three-dimensional structural information of the target protein, often obtained through X-ray crystallography. osti.gov This knowledge allows for the rational design of inhibitors that can fit precisely into the target's binding site. In pyrazolopyrimidine research, SBDD has been instrumental in optimizing lead compounds. For instance, the development of potent and selective inhibitors of IRAK4, a key protein in inflammation, was guided by co-crystal structures of pyrazolopyrimidine derivatives with the protein. osti.govosti.gov This structural insight led to the design of a dihydrobenzofuran series with superior potency and physicochemical properties suitable for in vivo studies. osti.govosti.gov Similarly, structure-based optimization of a pyrazolopyrimidine series of PI3Kγ inhibitors was achieved through analysis of X-ray co-crystal structures and molecular docking, which helped identify optimal substituents to enhance potency, selectivity, and metabolic stability. nih.gov This approach has also been applied to develop pyrazolopyrimidine-based TLR7/8 agonists, where structure-based design generated a class of agonists with tunable receptor selectivity for use as antibody-drug conjugate (ADC) payloads. chemcomp.com
When the 3D structure of a target is unknown, ligand-based drug design (LBDD) methods are employed. These strategies use the information from a set of known active ligands to develop a model that predicts the activity of new compounds. nih.gov An adaptive strategy combining ligand-based design with phenotypic screening was used to develop pyrazolopyrimidine inhibitors of receptor tyrosine kinases such as AXL, RET, and FLT3. nih.govacs.org This work began with a known pyrazolopyrimidine inhibitor and iteratively synthesized and tested new derivatives to optimize antiproliferative properties. acs.org Another prominent LBDD technique is the quantitative structure-activity relationship (QSAR). A QSAR study was conducted on 45 pyrazolopyrimidine derivatives to create a predictive model for their inhibitory activity against cyclin-dependent kinase-2 (CDK2). researchgate.net The resulting model, which demonstrated high predictive performance, was then used to design new compounds with potentially enhanced anticancer activity. researchgate.net Similarly, QSAR models have been developed for pyrazolopyrimidine analogues targeting Wolbachia, a bacterial organism linked to filarial diseases, to design new derivatives with improved potency. nih.govresearchgate.net
Fragment-based drug discovery (FBDD) is an approach that begins by identifying small, low-molecular-weight compounds, or "fragments," that bind weakly to the biological target. wikipedia.orgopenaccessjournals.com These fragments then serve as starting points for building larger, more potent lead compounds through strategies like fragment growing or linking. wikipedia.orggardp.orgfrontiersin.org This method has been successfully applied in pyrazolopyrimidine research. A notable example is the discovery of a novel class of potent and selective pyrazolopyrimidine inhibitors of phosphodiesterase 10A (PDE10A), an enzyme targeted for the treatment of schizophrenia. nih.gov The research began with a lead molecule identified through an FBDD effort, which was then optimized using rational design and X-ray crystallography to yield a clinical candidate with sub-nanomolar potency and excellent pharmacokinetic properties. nih.gov
Table 1: Computational Drug Design Approaches in Pyrazolopyrimidine Research
Design Approach Protein Target Key Findings Reference Structure-Based Drug Design (SBDD) IRAK4 Informed by co-crystal structures, SBDD led to a series of dihydrobenzofurans with improved potency, selectivity, and in vivo suitability. chemcomp.com, researchgate.net Structure-Based Drug Design (SBDD) PI3Kγ X-ray co-crystal structure analysis and docking guided the optimization of pyrazolopyrimidine isoindolinones, improving potency and metabolic stability. frontiersin.org Ligand-Based Drug Design (LBDD) AXL, RET, FLT3 Kinases An adaptive LBDD strategy combined with phenotypic screening successfully developed pyrazolopyrimidines with potent antiproliferative properties. acs.org, osti.gov Ligand-Based Drug Design (QSAR) CDK2 A robust QSAR model was developed from 45 derivatives and used to design novel compounds with predicted pIC50 values exceeding 7. nih.gov Fragment-Based Drug Discovery (FBDD) PDE10A An FBDD lead was optimized into PyP-1, a potent, selective, and orally bioavailable pyrazolopyrimidine inhibitor for schizophrenia. osti.gov
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, forecasting the binding affinity and interaction patterns. boisestate.edumdpi.com This tool is widely used in pyrazolopyrimidine research to screen virtual libraries, understand structure-activity relationships, and guide the design of more potent inhibitors. frontiersin.orgtandfonline.com
A crucial aspect of molecular docking is the detailed analysis of interactions between the pyrazolopyrimidine scaffold and amino acid residues in the target's binding pocket. A comprehensive analysis of 471 pyrazolopyrimidine-protein crystal structures in the Protein Data Bank revealed that the most common non-covalent interactions are aromatic π-π stacking (present in ~91% of structures) and hydrogen bonds or other polar contacts (present in ~73% of structures). nih.govresearchgate.net Docking studies of newly designed pyrazolo[3,4-d]pyrimidines as potential anticancer agents identified key amino acid residues responsible for these interactions. sums.ac.ir For instance, residues such as GLU339, ASP404, and SER345 were found to be major participants in hydrogen bonding, while PHE80 and LEU83 were crucial for hydrophobic interactions. sums.ac.ir In another study targeting Microtubule Affinity Regulating Kinase 4 (MARK4), docking was used to screen 59 pyrazolopyrimidine derivatives, leading to the identification of five potential leads for Alzheimer's disease therapy based on their binding interactions. tandfonline.comresearchgate.net
While most inhibitors bind non-covalently, some are designed to form an irreversible covalent bond with their target, which can lead to enhanced potency and duration of action. mdpi.com For these molecules, a specialized technique called covalent docking is used. This method has been pivotal in the design of pyrazolopyrimidine-based covalent inhibitors. nih.gov Research into Janus kinase 3 (JAK3) inhibitors for rheumatoid arthritis employed covalent docking to screen in-silico designed pyrazolopyrimidines. frontiersin.orgnih.govresearchgate.net These compounds were designed to form a covalent bond with the Cys909 residue in the JAK3 active site, and covalent docking was essential for identifying candidates with high affinity and favorable binding modes. frontiersin.orgresearchgate.net This approach successfully identified lead compounds with potency comparable to the approved drug Tofacitinib. nih.gov Similarly, covalent pyrazolopyrimidines have been developed to target drug-resistant mutants of the epidermal growth factor receptor (EGFR) and to inhibit MKK7, a key regulator in the JNK signaling pathway. mdpi.comresearchgate.net
Table 2: Molecular Docking Studies of Pyrazolopyrimidine Derivatives
Pyrazolopyrimidine Class Protein Target Docking Type Key Interacting Residues/Findings Reference Pyrazolo[3,4-d]pyrimidines Various Kinases Standard Identified key H-bonding (GLU339, ASP404) and hydrophobic (PHE80, LEU83) residues. acs.org General Pyrazolopyrimidines Various Receptor Proteins Analysis of PDB Found π-π interactions (~91%) and H-bonds (~73%) to be the most prevalent contacts. researchgate.net, wikipedia.org Pyrazolopyrimidine derivatives MARK4 Standard Screened 59 derivatives to identify 5 potential leads for Alzheimer's disease based on binding affinity. nih.gov Pyrazolopyrimidines with acrylaldehyde JAK3 Covalent Designed to form a covalent bond with Cys909; docking identified compounds with high affinity. boisestate.edu, researchgate.net Pyrazolopyrimidines MKK7 Covalent Crystal structure of a lead compound confirmed the binding mode predicted by covalent docking. C2-pyrazolopyrimidine amides HIV-1 Integrase (IN) Standard Investigated the binding of allosteric inhibitors to the LEDGF/p75 binding site of the integrase. frontiersin.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a cornerstone of computational research on pyrazolopyrimidines, enabling the study of the physical movements of atoms and molecules over time. This technique provides a dynamic view of how a pyrazolopyrimidine ligand interacts with its biological target, offering insights that are not available from static models. mdpi.comnih.gov In pyrazolopyrimidine research, MD simulations are frequently used to validate the results of molecular docking, assess the stability of ligand-protein complexes, and understand the conformational changes that occur upon binding. researchgate.netcolab.ws For instance, simulations extending up to 300 nanoseconds have been employed to verify the stability of top-ranked pyrazolopyrimidine derivatives in complex with targets like Janus kinase 3 (JAK3). frontiersin.orgnih.govnih.gov
A primary application of MD simulations in pyrazolopyrimidine research is to assess the stability of the ligand-protein complex. nih.gov By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains securely in the binding pocket. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to quantify the stability of the complex and the flexibility of its components.
In a study targeting Cyclin-Dependent Kinase 2 (CDK2), newly designed pyrazolopyrimidine compounds, C3 and C7, demonstrated sustained binding and low-energy conformations during MD simulations, with binding modes that were consistent with the standard drug roscovitine (B1683857). researchgate.net Similarly, research on JAK3 inhibitors involved 300-nanosecond MD simulations to confirm the stability of the most promising complexes. frontiersin.orgnih.gov The analysis showed that compounds L21 and L46 maintained stable performance, indicating their potential as effective inhibitors. nih.gov The binding free energy is often calculated using methods like the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) to provide a quantitative estimate of binding affinity. frontiersin.orgresearchgate.net For example, a pyrazolopyrimidine derivative (compound 23) targeting a Wolbachia receptor showed great stability in its binding pocket during MD simulation, with a calculated binding free energy of -60.6552 kcal/mol. researchgate.net
| Compound/Complex | Target Protein | Simulation Length (ns) | Key Findings | Reference |
|---|---|---|---|---|
| C3 and C7 | CDK2 | Not Specified | Sustained binding and stable low-energy conformations observed. | researchgate.net |
| Compound 21 | JAK3 | 300 | Stable complex with a Radius of Gyration (RoG) of 1.90 nm and RMSD of 0.20 nm. | frontiersin.org |
| Compound L21 and L46 | JAK3 | 300 | Demonstrated stable performance throughout the simulation. | nih.gov |
| Compound 23 | Wolbachia (7ESX) | Not Specified | High stability with a binding free energy (MM/GBSA) of -60.6552 kcal/mol. | researchgate.net |
Understanding the conformational energy landscape of a molecule is crucial for predicting its behavior and interactions. Computational chemistry offers methods to explore the different spatial arrangements (conformations) of a pyrazolopyrimidine molecule and their corresponding energy levels. numberanalytics.com
Research on a bioactive pyrazolo[3,4-d]pyrimidine derivative identified two distinct crystalline forms (polymorphs α and β), which exhibited different molecular conformations. mdpi.com Geometry-optimization calculations revealed that these differences were dictated by the demands of molecular packing in the crystal lattice. mdpi.com A relaxed potential energy simulation was performed by systematically rotating a key bond (N6–C12) to assess the energy changes associated with conformational shifts. This simulation showed that the potential energy reached a minimum at a specific torsion angle, with the energy difference between the least and most stable conformations being 1.38 kJ/mol. mdpi.com Furthermore, free energy landscapes derived from MD simulations can reveal the most stable conformations of a ligand while it is bound to a protein. frontiersin.orgnih.gov For pyrazolopyrimidine derivative 21 in complex with JAK3, analysis of the free energy landscape identified the most stable conformational states during a 300 ns simulation. frontiersin.orgnih.gov
Virtual Screening Techniques
Virtual screening (VS) is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as a protein or enzyme. frontiersin.org This technique has been instrumental in the discovery of novel pyrazolopyrimidine-based inhibitors. Structure-based virtual screening (SBVS), which utilizes the three-dimensional structure of the target protein, is a common approach. mdpi.com
In a campaign to discover new inhibitors for Janus kinase 3 (JAK3), researchers employed covalent docking and other computational techniques to screen 41 in-silico-designed pyrazolopyrimidine derivatives. frontiersin.orgnih.gov This process identified compounds 21 and 41 as highly promising candidates, which led to the development of even more potent derivatives, 43 and 46, with exceptional affinity for the JAK3 target. frontiersin.orgnih.gov Another study combined virtual screening with enzymatic assays to discover novel pyrazolopyrimidine inhibitors of SIRT2. mdpi.com A commercially available library was screened against the SIRT2 crystal structure, leading to the identification of promising scaffolds for further development. mdpi.com
| Screening Target | Screening Method | Library Size/Type | Key Hits Identified | Reference |
|---|---|---|---|---|
| Janus kinase 3 (JAK3) | Covalent Docking, SBVS | 41 in-silico-designed derivatives | Compounds 21, 41, 43, 46 | frontiersin.orgnih.gov |
| SIRT2 | Structure-Based Virtual Screening (SBVS) | ChemDIV database | Five compounds selected for assays, leading to compound 1 as most promising. | mdpi.com |
| Wolbachia Receptors | Molecular Docking | 52 pyrazolopyrimidine derivatives | Compounds 14, 23, 26, 29 | researchgate.net |
Cheminformatics for Data Mining and Analysis
Cheminformatics provides the tools and techniques to mine and analyze large volumes of chemical data, which is essential in modern drug discovery. acs.org In pyrazolopyrimidine research, cheminformatics is used to analyze structure-activity relationships, compare compound libraries, and design new molecules with desired properties. nih.gov Open-source platforms and specialized tools allow researchers to create workflows that can extract and combine data from various sources, such as the ChEMBL and PDB databases. acs.orgresearchgate.net These tools facilitate the analysis of chemical structures, the calculation of molecular descriptors, and the identification of relationships between chemical features and biological activity. acs.org This data-driven approach allows for the design of optimized small-molecule libraries, enhancing the efficiency of discovering new pyrazolopyrimidine-based therapeutic agents. nih.gov
Predictive Modeling (excluding ADMET profiles)
Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, is a vital computational tool in pyrazolopyrimidine research. researchgate.netdntb.gov.ua QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govarxiv.org These models are then used to predict the activity of newly designed compounds, helping to prioritize which molecules to synthesize and test. researchgate.net
A recent study focused on developing pyrazolopyrimidine derivatives as potent CDK2 inhibitors successfully built a robust QSAR model. researchgate.net Using a dataset of 45 derivatives with known IC50 values, a statistically significant model was generated. researchgate.net This model was then used to predict the bioactivity of 60 newly designed compounds, from which 16 were identified as potential hit molecules for further development. researchgate.net Another QSAR study on pyrazolopyrimidine analogs as anti-filarial agents also yielded a model with high predictive power. researchgate.net
| Target | Model Type | Number of Compounds (Training Set) | Key Statistical Parameters | Reference |
|---|---|---|---|---|
| CDK2 | QSAR | 45 | R² = 0.9100, R²adj = 0.8900 | researchgate.net |
| Wolbachia (7ESX) | 3D-QSAR | 52 | R² = 0.9425, Q²LOO = 0.5019 | researchgate.net |
Advanced Analytical Techniques for Pyrazolopyrimidine Characterization
Spectroscopic Characterization Methods
Spectroscopy is a cornerstone in the chemical analysis of novel compounds, offering detailed insights into their atomic and molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of pyrazolopyrimidine derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed to provide a complete assignment of all proton and carbon signals in the molecule. nih.govcore.ac.uk
¹H NMR spectroscopy provides information on the chemical environment of protons. For a representative 1-phenyl-substituted pyrazolo[3,4-d]pyrimidine, the proton on the pyrimidine (B1678525) ring typically appears as a singlet at approximately 8.86 ppm. ekb.eg Protons of the phenyl group attached to the pyrazole (B372694) ring often appear as multiplets in the aromatic region, for instance between δ 7.21 and 7.59 ppm. ekb.eg Exchangeable protons, such as those on amine (NH₂) or amide (NH) groups, can appear as broad singlets and their positions can be confirmed by D₂O exchange experiments. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. In pyrazolo[3,4-d]pyrimidine systems, the carbon atoms of the heterocyclic core resonate at characteristic chemical shifts, typically in the range of δ 94.1 to 157.8 ppm. rsc.org For instance, the quaternary carbons C3a and C7a, located at the fusion of the two rings, and the carbons C4 and C6 of the pyrimidine ring can be precisely assigned. core.ac.uk
To resolve complex spectra and confirm structural assignments, 2D NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial. core.ac.uk HMQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons, which is essential for assigning quaternary carbons and piecing together the molecular framework. nih.govcore.ac.uk
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Pyrazolopyrimidine 2 Analog
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C3-H | 8.23 (s) | 133.72 |
| C6-H | 8.39 (s) | 158.47 |
| NH₂ | 4.80 (s, br) | - |
| NH | 7.20 (s, br) | - |
| C3a | - | 102.75 |
| C4 | - | 168.20 |
| C7a | - | 154.50 |
| Ar-C | - | 113.51 - 133.41 |
| Ar-H | 7.32 (d), 7.80 (d) | - |
Data synthesized from studies on structurally similar pyrazolo[3,4-d]pyrimidine derivatives.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structural features. nih.gov
Key vibrational frequencies for pyrazolo[3,4-d]pyrimidine derivatives include:
N-H Stretching: Amine (NH₂) and imine (NH) groups show characteristic stretching vibrations in the region of 3190–3444 cm⁻¹. nih.gov The presence of multiple bands in this region can indicate primary amines.
C-H Aromatic Stretching: The stretching vibrations for C-H bonds on the aromatic (phenyl) and heteroaromatic rings are typically observed just above 3000 cm⁻¹, often around 3055 cm⁻¹. ekb.eg
C≡N Stretching: If a nitrile group is present as a substituent, a sharp and strong absorption band appears around 2206 cm⁻¹. ekb.eg
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused heterocyclic ring system and any aromatic substituents are found in the 1580–1630 cm⁻¹ region. rsc.org
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3444, 3352 | N-H Stretch | Amine (NH₂) |
| 3190 | N-H Stretch | Imine/Amide (NH) |
| 3055 | C-H Stretch | Aromatic |
| 1630 | C=N Stretch | Pyrimidine Ring |
| 1580 | C=C Stretch | Aromatic Ring |
Data compiled from various pyrazolo[3,4-d]pyrimidine analogs. nih.govrsc.org
Mass Spectrometry (MS, LC-MS/MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. sapub.org
In Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry, this compound will produce a molecular ion peak (M⁺ or [M+H]⁺) that confirms its molecular weight. ekb.egmdpi.com For example, a substituted pyrazolopyrimidine with the formula C₁₆H₁₃N₅ showed a molecular ion peak at m/z 275, corresponding to its molecular weight. ekb.eg
High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy.
Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), provides further structural detail. nih.govmdpi.com The molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The fragmentation pattern provides a fingerprint that helps to confirm the structure of the pyrazolopyrimidine core and identify the positions of substituents. sapub.orgresearchgate.net Common fragmentation pathways may involve the cleavage of substituent groups or the opening of the pyrimidine or pyrazole rings. sapub.org
Table 3: Mass Spectrometry Data for a Representative Pyrazolopyrimidine Analog (C₁₆H₁₃N₅)
| m/z Value | Ion Description |
| 275 | [M]⁺ (Molecular Ion) |
| 183 | Fragment Ion |
| 259 | Fragment Ion |
Fragmentation data from a related pyrazolo[3,4-d]pyrimidine. ekb.eg
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* transitions within the conjugated aromatic and heteroaromatic systems.
For pyrazoline derivatives, which share a similar conjugated system, characteristic absorption bands are often observed in the range of 246–300 nm and 334–520 nm. researchgate.net The exact position of the absorption maximum (λ_max) and the molar absorptivity are sensitive to the specific substitution pattern on the pyrazolopyrimidine core and the solvent used for the analysis.
Table 4: UV-Vis Absorption Data for Pyrazolopyrimidine Analogs
| Wavelength Range (nm) | Assigned Electronic Transition |
| 246 - 300 | π → π |
| 334 - 520 | π → π |
Data based on similar heterocyclic systems. researchgate.net
Chromatographic Separation and Analysis
Chromatographic methods are essential for the purification of this compound and for the determination of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically employed for the analysis of pyrazolopyrimidine derivatives.
In a typical RP-HPLC setup, this compound is separated on a nonpolar stationary phase, such as a C18 column, using a polar mobile phase. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with additives like formic acid to improve peak shape and resolution. nih.gov The compound is detected as it elutes from the column using a UV detector set to a wavelength where the compound exhibits strong absorbance (determined from its UV-Vis spectrum). The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Purity levels exceeding 98% are often achievable and verifiable by this method. nih.gov
Table 5: Typical HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid |
| Detection | UV Absorbance |
| Purity Assessment | >98% (by peak area) |
Parameters are representative of methods used for related heterocyclic compounds. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a valuable tool for the identification and quantification of volatile and semi-volatile compounds like certain derivatives of pyrazolopyrimidine.
In the analysis of this compound, a sample is first vaporized and injected into the gas chromatograph. An inert carrier gas, such as helium or nitrogen, transports the sample through a heated capillary column. The separation of this compound from other components in the sample mixture is based on its differential partitioning between the stationary phase (a coating on the inside of the column) and the mobile phase (the carrier gas). The time it takes for a compound to travel through the column to the detector is known as its retention time, which is a characteristic property under a specific set of chromatographic conditions.
Upon exiting the GC column, the isolated this compound molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak (if stable enough to be detected) and a series of fragment ion peaks.
The fragmentation pattern is crucial for the structural elucidation of this compound. By analyzing the m/z values of the fragment ions, chemists can deduce the structure of the original molecule. For pyrazole and pyrimidine derivatives, common fragmentation pathways often involve the cleavage of substituent groups and the characteristic rupture of the heterocyclic rings. These fragmentation patterns can be compared to spectral libraries or interpreted to confirm the identity of this compound. researchgate.netnih.govsphinxsai.com The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the compound. mdpi.comnih.gov
Table 1: Illustrative GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temperature | 230 °C |
| Electron Energy | 70 eV |
| Mass Range | 50-500 amu |
X-ray Diffraction (XRD) for Structural Confirmation
X-ray Diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, single-crystal XRD provides the absolute confirmation of its molecular structure, including bond lengths, bond angles, and stereochemistry.
The technique involves irradiating a single, high-quality crystal of this compound with a monochromatic beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in specific directions. The resulting diffraction pattern of spots of varying intensity is collected on a detector.
The positions and intensities of these diffracted spots are directly related to the arrangement of atoms in the crystal, as described by Bragg's Law. By analyzing this complex diffraction pattern using sophisticated computer algorithms, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of individual atoms can be determined with high precision, leading to the complete elucidation of the molecular structure.
For this compound, XRD analysis can confirm the planarity of the fused pyrazolopyrimidine ring system, the orientation of any substituent groups, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. researchgate.netnih.gov This detailed structural information is crucial for understanding the compound's physical and chemical properties.
Table 2: Representative Crystallographic Data for a Pyrazolopyrimidine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.126 |
| c (Å) | 9.871 |
| β (°) | 105.34 |
| Volume (ų) | 985.2 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.452 |
Morphologically-Directed Raman Spectroscopy (MDRS)
Morphologically-Directed Raman Spectroscopy (MDRS) is a cutting-edge analytical technique that combines automated particle imaging with Raman spectroscopy. alfatestlab.commalvernpanalytical.com This powerful combination allows for the characterization of individual particles within a sample, providing information on their size, shape, and chemical identity. spectroscopyonline.com This is particularly useful in pharmaceutical analysis for studying polymorphism, which is the ability of a compound like this compound to exist in multiple crystalline forms. malvernpanalytical.commalvernpanalytical.comnih.gov
The analysis begins with automated imaging of a dispersed sample of this compound. malvernpanalytical.com The imaging software measures the morphological parameters of thousands of individual particles, such as their size (e.g., diameter, aspect ratio) and shape (e.g., circularity, convexity). Based on these morphological characteristics, the software can then direct the Raman spectrometer to analyze specific particles of interest. pharmtech.com
Raman spectroscopy is a vibrational spectroscopy technique that provides a chemical fingerprint of a molecule. nih.govresearchgate.net When a laser interacts with a particle of this compound, it excites the molecules, and the scattered light is collected. The Raman spectrum consists of a series of peaks, with the position and intensity of each peak corresponding to a specific molecular vibration. Different polymorphs of this compound will have distinct crystal lattice structures, leading to subtle but measurable differences in their Raman spectra.
By correlating the morphological data with the Raman spectral data, MDRS can be used to identify and quantify different polymorphic forms of this compound in a sample. alfatestlab.commalvernpanalytical.com For instance, it can determine if particles of a certain size or shape correspond to a specific polymorph. This information is critical during drug development and manufacturing to ensure the consistent production of the desired crystalline form. youtube.com
Table 3: Example of MDRS Data for a Sample Containing Two Polymorphs of this compound
| Parameter | Polymorph A | Polymorph B |
| Morphology | ||
| Mean Particle Size (µm) | 15.2 | 35.8 |
| Aspect Ratio | 0.85 | 0.62 |
| Raman Spectroscopy | ||
| Characteristic Peak 1 (cm⁻¹) | 1620 | 1615 |
| Characteristic Peak 2 (cm⁻¹) | 1350 | 1358 |
| Abundance | ||
| Percentage of Particles | 72% | 28% |
Future Research Directions and Therapeutic Perspectives for Pyrazolopyrimidine Derivatives
Optimization of Synthetic Approaches for Enhanced Efficiency and Sustainability
The synthesis of pyrazolopyrimidine derivatives is a well-established field, yet there is a continuous drive for more efficient, cost-effective, and environmentally friendly methods. sphinxsai.comresearchgate.net Key areas of focus include the development of one-pot multicomponent reactions, the use of microwave-assisted synthesis, and the application of green chemistry principles. rsc.orgrsc.org For instance, the use of ionic liquids as reusable catalysts has been shown to enhance reaction rates and yields while minimizing the use of hazardous organic solvents. sphinxsai.comresearchgate.net High-throughput experimentation is also being employed to rapidly optimize reaction conditions, significantly reducing development time. acs.org Researchers are also exploring novel catalytic systems and more readily available starting materials to streamline synthetic routes. nanobioletters.com The optimization of reagents for key steps, such as amide coupling, is another area of active investigation to improve yields and simplify purification processes. rsc.org
Table 1: Optimization of Amide Coupling Reaction Conditions rsc.org
| Entry | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | DCC/HOBT | - | DMF | 12 | 65 |
| 2 | EDC/HOBT | - | DMF | 12 | 72 |
| 3 | PPh3/I2 | - | Acetonitrile (B52724) | 8 | 55 |
| 4 | TBTU | TEA | DMF | 6 | 85 |
| 5 | HBTU | TEA | DMF | 5 | 96 |
DCC: Dicyclohexylcarbodiimide, HOBT: Hydroxybenzotriazole, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, PPh3: Triphenylphosphine, TBTU: 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate, HBTU: N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate, TEA: Triethylamine, DMF: Dimethylformamide.
Strategies for Improving Drug Selectivity and Overcoming Resistance Mechanisms
A significant challenge in cancer therapy is the development of drug resistance and the off-target effects of kinase inhibitors. rsc.orggoogle.com Future research will focus on designing pyrazolopyrimidine derivatives with higher selectivity for their intended targets, thereby minimizing side effects. osti.govnih.govresearchgate.net
One promising strategy is inhibitor rigidification , where the flexibility of the molecule is reduced through ring closure. osti.govnih.gov This approach can lead to a moderate but appreciable improvement in selectivity by maintaining the active conformation for binding to the target kinase while being less tolerated by other kinases. osti.gov For example, rigidification of a nonselective pyrazolo[3,4-d]pyrimidine-based inhibitor dramatically improved selectivity for RAF kinases. nih.gov
Another critical area is overcoming acquired resistance, often caused by mutations in the target protein. nih.govnih.govacs.org For instance, the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) limits the efficacy of many inhibitors. nih.govacs.org Structure-guided design is being used to develop new generations of pyrazolopyrimidine-based covalent inhibitors that can effectively target these mutant forms of the kinase. nih.govacs.org Similarly, in the case of Bruton's tyrosine kinase (BTK) inhibitors like ibrutinib, resistance can arise from the C481S mutation. nih.gov Research is focused on developing novel compounds that can inhibit both wild-type and mutant forms of the kinase. nih.gov
Furthermore, understanding and targeting the mechanisms of multidrug resistance, such as the overexpression of P-glycoprotein, is crucial. rsc.org Some newly synthesized pyrazolopyrimidine derivatives have shown the ability to down-regulate P-glycoprotein, suggesting a potential strategy to combat this form of resistance. rsc.org
Development of Novel Targeted Therapeutic Modalities
Beyond traditional small molecule inhibitors, the pyrazolopyrimidine scaffold is being incorporated into innovative therapeutic platforms to enhance efficacy and address challenges like drug resistance.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. nih.govrsc.org This approach offers a catalytic mode of action and can overcome resistance mechanisms associated with traditional inhibitors. acs.org Pyrazolopyrimidine-based PROTACs have been developed to target kinases like BTK. nih.govrsc.org For instance, linking a pyrazolo[3,4-d]pyrimidine core to an E3 ligase ligand has resulted in PROTACs that can degrade both wild-type and drug-resistant mutant BTK. nih.gov The linker composition and length are critical for the efficacy of PROTACs and are a key area of optimization. nih.gov
Table 2: Activity of a Pyrazolopyrimidine-based BTK PROTAC nih.gov
| Compound | Target | IC50 (nM) | Degradation (DC50, nM) |
| Ibrutinib | BTK (WT) | 0.5 | - |
| Ibrutinib | BTK (C481S) | 37 | - |
| PROTAC 16 | BTK (WT) | 1.2 | 18 |
| PROTAC 16 | BTK (C481S) | 3.5 | 32 |
WT: Wild-type, C481S: Cysteine-481 to Serine mutation.
Antibody-Drug Conjugates (ADCs)
ADCs utilize the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells, minimizing systemic toxicity. nih.govresearchgate.netnih.gov Pyrazolopyrimidine derivatives with potent biological activity are being explored as payloads for ADCs. researchgate.netgoogle.commedchemexpress.com For example, pyrazolopyrimidine-based TLR7 agonists have been conjugated to antibodies targeting tumor-associated antigens like HER2. researchgate.net These immune-stimulating ADCs can induce cytokine release and promote tumor regression in preclinical models. researchgate.net The design of the linker connecting the antibody and the pyrazolopyrimidine payload is crucial for the stability and efficacy of the ADC. nih.gov
Exploration of New Biological Activities and Therapeutic Applications
While pyrazolopyrimidines are well-known as kinase inhibitors for cancer, their therapeutic potential extends to other areas. ontosight.airesearchgate.netmdpi.comtsijournals.com Researchers are actively exploring their utility as:
Anti-inflammatory agents: Targeting kinases like JAK3 for autoimmune diseases such as rheumatoid arthritis. frontiersin.orgnih.govnih.gov
Antimicrobial and antiviral agents: Showing activity against various pathogens. mdpi.comacs.org
Immunomodulators: Acting as agonists for Toll-like receptors (TLRs) like TLR7 to stimulate an anti-tumor immune response. nih.gov
Agents for neurological disorders: Some derivatives have shown potential as anxiolytics. mdpi.com
The broad spectrum of biological activities stems from the ability of the pyrazolopyrimidine scaffold to interact with a wide range of biological targets. ontosight.ai
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental approaches is accelerating the discovery and optimization of pyrazolopyrimidine derivatives. frontiersin.orgnih.govnih.govmdpi.comboisestate.edu Computational tools are employed for:
Virtual screening and docking studies: To identify and prioritize potential inhibitors from large compound libraries. frontiersin.orgnih.govnih.govboisestate.eduresearchgate.net
Homology modeling: To generate 3D structures of target proteins when experimental structures are unavailable. frontiersin.orgnih.gov
Molecular dynamics simulations: To study the stability of ligand-protein complexes and understand binding interactions. frontiersin.orgnih.gov
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction: To assess the drug-like properties of designed compounds early in the discovery process. frontiersin.orgnih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) analysis: To build models that predict the biological activity of new compounds based on their chemical structure. nanobioletters.comresearchgate.net
These in silico methods allow for a more rational and focused approach to drug design, reducing the time and cost associated with traditional screening methods. boisestate.edu The predictions from computational studies are then validated and refined through experimental synthesis and biological evaluation, creating an iterative cycle of design and optimization. mdpi.com
Table 3: Computationally Designed Pyrazolopyrimidine Derivatives Targeting JAK3 frontiersin.orgnih.gov
| Compound | Binding Affinity (kcal/mol) | Predicted ADMET Profile |
| 21 | -9.8 | Favorable |
| 41 | -10.2 | Favorable |
| 43 | -11.5 | Favorable |
| 46 | -11.2 | Favorable |
| Tofacitinib (reference) | -9.5 | Favorable |
Drug Repurposing Initiatives for Pyrazolopyrimidine Derivatives
Drug repurposing, the strategy of identifying new therapeutic uses for existing approved drugs, offers a promising avenue for accelerating the development of novel treatments while reducing costs and timelines. Pyrazolopyrimidine derivatives, a class of compounds with a well-established presence in medicine, are increasingly becoming the focus of such initiatives. Their diverse biological activities and known safety profiles make them attractive candidates for exploring new therapeutic applications beyond their original indications.
Researchers are actively investigating the potential of various pyrazolopyrimidine-based drugs to treat a range of diseases, from cancers to infectious and inflammatory conditions. This approach leverages the vast amount of existing preclinical and clinical data, allowing for a more streamlined path to potential new therapies.
A notable area of exploration is the repurposing of pyrazolopyrimidine kinase inhibitors, originally developed for oncology, for new cancer types or other diseases where specific kinases play a crucial role. rsc.org For instance, kinase inhibitors have been studied for their potential in treating various malignancies due to their effectiveness on signal cascades. nih.gov Similarly, pyrazolopyrimidine derivatives initially designed for other purposes are being screened for activity against neglected tropical diseases, a field in urgent need of new therapeutic options. plos.org
The following table details some of the key drug repurposing initiatives involving pyrazolopyrimidine derivatives, highlighting the original and new therapeutic areas, and summarizing the research findings that underpin these efforts.
Table 1: Drug Repurposing Initiatives for Pyrazolopyrimidine Derivatives
| Compound Name | Original Therapeutic Application | New Therapeutic Area | Summary of Research Findings |
| Imatinib | Chronic Myelogenous Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST) | Various other cancers | Imatinib, a 2-phenylaminopyrimidine, is a kinase inhibitor that has been investigated for its potential in treating other malignancies where specific signaling pathways are implicated. nih.gov |
| Ibrutinib | B-cell cancers | Other cancers and inflammatory diseases | As a pyrazolopyrimidine-based kinase inhibitor, the therapeutic potential of Ibrutinib is being explored in other cancers and inflammatory conditions where Bruton's tyrosine kinase (BTK) plays a role. nih.gov |
| CLM3 | Not specified | Cancer | A pyrazolopyrimidine analogue, CLM3, has demonstrated both antiproliferative and proapoptotic properties by suppressing the phosphorylation of key signaling proteins, ERK1/2 and Akt. nih.gov |
| Roscovitine (B1683857) | Not specified (Pan-CDK inhibitor) | Cancer | Although an older, less selective CDK inhibitor, Roscovitine's pyrazolopyrimidine-like structure has served as a basis for the design of more selective and potent CDK inhibitors for cancer therapy. rsc.org |
| Sapanisertib (4) | Cancer (mTOR inhibitor) | Various cancers | Sapanisertib is a leading example of a selective mTOR inhibitor with a pyrazolopyrimidine core that has been evaluated in clinical trials for different types of cancer. rsc.org |
| Tofacitinib | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis | Other autoimmune diseases | As an FDA-approved JAK3 inhibitor, the mechanism of Tofacitinib is being leveraged to explore its efficacy in other autoimmune and inflammatory disorders. frontiersin.org |
| Pyrazolotriazine Derivatives | Anticancer agents | COVID-19 | Previously synthesized pyrazolotriazine compounds with anticancer activity were screened for their potential against SARS-CoV-2, with some showing promising in vitro inhibitory effects. nih.gov |
These examples underscore the significant potential that lies in the repurposing of pyrazolopyrimidine derivatives. By systematically evaluating these established compounds for new therapeutic activities, the scientific community can potentially unlock new treatments for a wide array of diseases, contributing to improved patient outcomes and advancing the field of medicine.
Q & A
Q. How do researchers address discrepancies in reported IC₅₀ values for this compound across studies?
- Methodological Answer : Standardize assay conditions (e.g., ATP concentrations in kinase assays) and use reference compounds (e.g., staurosporine) for normalization. Perform meta-analysis with random-effects models to quantify inter-study variability. Reconcile data via blinded re-testing in centralized labs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
